4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5.ClH/c1-3-7-4-2-5(1)6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNPNCMKSKGGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705239 | |
| Record name | 4-(2H-Tetrazol-5-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91419-60-2 | |
| Record name | 4-(2H-Tetrazol-5-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Tetrazol-5-yl)-piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(2H-1,2,3,4-Tetrazol-5-yl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is primarily achieved through a robust and widely utilized chemical transformation: the [3+2] cycloaddition reaction to form the tetrazole ring, followed by a deprotection step. This guide will delve into the mechanistic underpinnings of this synthetic strategy, provide detailed experimental protocols, and address the critical safety considerations associated with the reagents involved. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to safely and efficiently synthesize this important heterocyclic compound.
Introduction
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are recognized as important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids. This substitution can lead to improved metabolic stability and enhanced lipophilicity of drug candidates. The piperidine moiety is another prevalent scaffold in medicinal chemistry, known for its ability to confer desirable pharmacokinetic properties. The combination of these two structural motifs in this compound makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents.
The synthesis of this compound hinges on the formation of the tetrazole ring, most commonly achieved via a [3+2] cycloaddition reaction between a nitrile and an azide. This guide will focus on a common and effective synthetic route starting from a protected 4-cyanopiperidine derivative.
Synthetic Strategy and Mechanism
The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source. To ensure the selectivity of the reaction and to avoid side reactions involving the piperidine nitrogen, a protecting group strategy is employed. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.
The overall synthetic pathway can be outlined in two main steps:
-
[3+2] Cycloaddition: Reaction of N-Boc-4-cyanopiperidine with an azide source, typically sodium azide, to form the tetrazole ring. This reaction is often catalyzed by a Lewis acid.
-
Deprotection and Salt Formation: Removal of the Boc protecting group from the piperidine nitrogen and subsequent formation of the hydrochloride salt.
Caption: Overall synthetic workflow.
Mechanism of the [3+2] Cycloaddition
The formation of the tetrazole ring from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition reaction. The reaction can be catalyzed by various Lewis acids, which activate the nitrile group towards nucleophilic attack by the azide ion. Zinc salts, such as zinc bromide or zinc chloride, are commonly employed for this purpose. The proposed mechanism involves the coordination of the Lewis acid to the nitrogen atom of the nitrile, which increases its electrophilicity. The azide anion then attacks the nitrile carbon, initiating a cyclization cascade that ultimately leads to the formation of the stable tetrazole ring.
Experimental Protocols
Part 1: Synthesis of tert-butyl 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate
This procedure details the formation of the tetrazole ring from the corresponding protected cyanopiperidine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-4-cyanopiperidine | 210.27 | 10.0 g | 47.5 mmol |
| Sodium Azide (NaN₃) | 65.01 | 3.71 g | 57.0 mmol |
| Triethylamine hydrochloride | 137.62 | 7.85 g | 57.0 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a stirred suspension of N-Boc-4-cyanopiperidine (10.0 g, 47.5 mmol), sodium azide (3.71 g, 57.0 mmol), and triethylamine hydrochloride (7.85 g, 57.0 mmol) in N,N-dimethylformamide (50 mL) is heated to 120 °C.
-
The reaction mixture is stirred at this temperature for 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice water (200 mL) and ethyl acetate (100 mL).
-
The aqueous layer is separated and extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate as a white solid.
Part 2: Synthesis of this compound
This section describes the removal of the Boc protecting group and the formation of the final hydrochloride salt.
Materials and Reagents:
| Reagent/Material | Concentration | Quantity |
| tert-butyl 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate | - | 5.0 g |
| 4 M HCl in 1,4-Dioxane | 4 M | 20 mL |
| Diethyl ether | - | As needed |
Procedure:
-
tert-butyl 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate (5.0 g) is dissolved in 4 M HCl in 1,4-dioxane (20 mL) at room temperature.[1]
-
The reaction mixture is stirred at room temperature for 2-4 hours, during which a precipitate typically forms. The reaction progress can be monitored by TLC until the starting material is fully consumed.[2]
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and washed with diethyl ether to yield this compound as a white solid.[2]
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
tert-butyl 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate**
-
¹H NMR (CDCl₃, 400 MHz): δ 4.20-4.05 (m, 2H), 3.10-2.95 (m, 3H), 2.20-2.10 (m, 2H), 2.05-1.95 (m, 2H), 1.48 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 154.5, 79.9, 43.5, 34.5, 29.0, 28.4.
-
FT-IR (KBr, cm⁻¹): ~3100-3000 (C-H stretch, aromatic), ~2970-2850 (C-H stretch, aliphatic), ~1685 (C=O stretch, carbamate), ~1450-1400 (tetrazole ring vibrations).[3][4]
This compound
-
¹H NMR (D₂O, 400 MHz): δ 3.55-3.45 (m, 2H), 3.30-3.20 (m, 1H), 3.15-3.05 (m, 2H), 2.30-2.20 (m, 2H), 2.15-2.05 (m, 2H).[5]
-
¹³C NMR (D₂O, 101 MHz): δ 158.5, 43.0, 32.0, 28.0.
-
FT-IR (KBr, cm⁻¹): ~3400-3200 (N-H stretch), ~3100-3000 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1600-1400 (tetrazole ring vibrations).[3][4]
Safety and Handling
The synthesis of this compound involves the use of sodium azide, a highly toxic and potentially explosive substance. Strict adherence to safety protocols is paramount.
Caption: Key safety considerations for handling sodium azide.
Key Safety Precautions:
-
Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin. It can cause a rapid drop in blood pressure, headache, dizziness, and in severe cases, death.
-
Explosion Hazard: Solid sodium azide can be explosive when subjected to heat, shock, or friction. It also forms highly explosive and shock-sensitive heavy metal azides upon contact with metals such as lead, copper, silver, and zinc. Therefore, the use of metal spatulas and equipment should be strictly avoided.
-
Hydrazoic Acid Formation: In the presence of acids, sodium azide reacts to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas. All reactions involving sodium azide should be performed in a well-ventilated chemical fume hood.
-
Waste Disposal: Azide-containing waste should never be disposed of down the drain, as it can react with metal pipes to form explosive metal azides. All azide waste must be quenched before disposal.
Quenching Procedure for Excess Sodium Azide:
Any unreacted sodium azide in the reaction mixture must be safely neutralized before work-up and disposal. A common method involves the use of nitrous acid, which is generated in situ from sodium nitrite and a dilute acid.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a freshly prepared aqueous solution of sodium nitrite (NaNO₂). A slight excess relative to the remaining sodium azide is recommended.
-
While maintaining cooling and vigorous stirring, slowly add a dilute acid (e.g., 2M HCl) dropwise. This will generate nitrous acid, which reacts with the azide to produce nitrogen gas and nitric oxide.
-
The addition of acid should be continued until the evolution of gas ceases and the solution is slightly acidic (test with pH paper).
-
This quenching procedure must be performed in a well-ventilated fume hood as toxic nitrogen oxides are evolved.
Conclusion
The synthesis of this compound is a well-established process that provides access to a valuable building block for drug discovery. The key steps involve a [3+2] cycloaddition to form the tetrazole ring and a subsequent deprotection. While the chemistry is robust, the use of sodium azide necessitates a thorough understanding and strict implementation of safety protocols. By following the detailed procedures and safety guidelines outlined in this guide, researchers can confidently and safely synthesize this important compound for their research and development endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine Hydrochloride
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry. The presence of both a piperidine ring, a common scaffold in many pharmaceuticals, and a tetrazole ring, a well-recognized bioisostere for a carboxylic acid group, makes this molecule a compelling subject for investigation.[1] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols for the characterization of this compound.
Chemical and Physical Properties
A foundational aspect of characterizing any new chemical entity is the determination of its fundamental chemical and physical properties. These parameters provide the initial data points for assessing a compound's identity, purity, and potential behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C6H12ClN5 | [2][3] |
| Molecular Weight | 189.65 g/mol | [4][5] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not yet experimentally determined | |
| Solubility | Expected to be soluble in water and polar protic solvents | General knowledge |
| pKa | Not yet experimentally determined |
Synthesis of this compound
The synthesis of 5-substituted tetrazoles from nitriles is a well-established transformation in organic chemistry.[6] A plausible and efficient route to the title compound involves the [2+3] cycloaddition of an azide source with a suitable piperidine precursor, such as 4-cyanopiperidine. The resulting tetrazolylpiperidine can then be converted to its hydrochloride salt.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the reaction of a nitrile with an azide, often catalyzed by a Lewis acid.[6] The likely precursor for the synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine is 4-cyanopiperidine, which can be prepared from isonipecotamide.[7][8]
References
- 1. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(2H-tetrazol-5-yl)piperidine,hydrochloride|91419-60-2 - MOLBASE Encyclopedia [m.molbase.com]
- 3. Page loading... [guidechem.com]
- 4. 3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride | C6H12ClN5 | CID 71756982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1H-Tetrazol-5-yl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. scielo.org.za [scielo.org.za]
- 7. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 8. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
Abstract: This technical guide provides a detailed exploration of the potential mechanism of action of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride. In the absence of direct studies on this specific molecule, this document synthesizes evidence from structurally analogous compounds to propose a primary hypothesis centered on N-methyl-D-aspartate (NMDA) receptor antagonism. The guide delves into the molecular pharmacology of the NMDA receptor, presents a rationale for the putative interaction, and outlines detailed experimental protocols for the empirical validation of this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry.
Introduction and Scientific Context
The therapeutic landscape for neurological and psychiatric disorders is continually evolving, with a persistent need for novel chemical entities that exhibit high target specificity and favorable safety profiles. The piperidine and tetrazole moieties are both considered "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds. The tetrazole ring, in particular, is often employed as a bioisostere for a carboxylic acid group, offering similar steric and electronic properties but with improved metabolic stability and pharmacokinetic parameters.[1]
The Primary Postulated Mechanism of Action: NMDA Receptor Antagonism
Based on the available scientific literature, the most plausible mechanism of action for this compound is the antagonism of the NMDA receptor, a critical ionotropic glutamate receptor in the central nervous system.
Rationale Based on Structural Analogs
The hypothesis of NMDA receptor antagonism is primarily based on extensive research on a series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids.[3] A key example from this series is (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053), a potent and selective NMDA antagonist.[2] The core structure of 4-(tetrazol-5-yl)piperidine is a fundamental component of these active molecules.
It is crucial to acknowledge a key structural difference: the well-studied antagonists possess a carboxylic acid group at the 2-position of the piperidine ring, which is absent in the molecule of interest. This carboxyl group is often critical for binding to the glutamate recognition site on the NMDA receptor. However, the tetrazole moiety can act as a bioisostere of a carboxylate, and its presence on the piperidine ring suggests a potential interaction with the NMDA receptor, possibly at the glutamate binding site or an allosteric site.
The NMDA Receptor: A Key Player in Synaptic Plasticity and Excitotoxicity
The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing for the influx of Ca²⁺ and Na⁺ ions, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.
However, overactivation of NMDA receptors leads to excessive Ca²⁺ influx, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[3] Consequently, NMDA receptor antagonists have been a major focus of drug development efforts for these conditions.
Postulated Interaction with the NMDA Receptor
It is postulated that this compound may act as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. The protonated piperidine nitrogen and the acidic tetrazole ring are likely key pharmacophoric features that mimic the alpha-amino acid structure of glutamate.
The following diagram illustrates the proposed mechanism of action at a cellular level:
Caption: Putative competitive antagonism of the NMDA receptor by 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine.
Experimental Validation Protocols
To empirically test the hypothesis of NMDA receptor antagonism, a tiered approach involving in vitro binding and functional assays is recommended.
Radioligand Binding Assays
The initial step is to determine if this compound binds to the NMDA receptor complex. This is achieved through competitive radioligand binding assays using synaptic membrane preparations from rodent brain tissue (e.g., cortex or hippocampus).
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of the test compound to the NMDA receptor.
Detailed Protocol:
-
Tissue Preparation: Homogenize rat cortical tissue in ice-cold buffer and perform differential centrifugation to isolate synaptic membranes.
-
Assay Conditions: In a 96-well plate, incubate the synaptic membranes with a fixed concentration of a radiolabeled competitive NMDA antagonist (e.g., [³H]CGS 19755) and a range of concentrations of this compound.
-
Incubation: Incubate at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Quantitative Data from a Structurally Related Compound (LY233053):
| Parameter | Value | Reference |
| IC₅₀ vs. [³H]CGS 19755 | 107 ± 7 nM | [3] |
Electrophysiological Assays
To determine if the binding of the compound results in a functional effect (i.e., antagonism), electrophysiological techniques such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings from cultured neurons are employed.
Detailed Protocol (TEVC in Xenopus Oocytes):
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNAs encoding the human GluN1 and GluN2A subunits of the NMDA receptor.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at -70 mV.
-
Drug Application: Perfuse the oocyte with a solution containing glutamate and glycine to elicit an inward current. Once a stable current is achieved, co-apply this compound at various concentrations.
-
Data Analysis: Measure the reduction in the NMDA-induced current in the presence of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ for functional antagonism.
Quantitative Data from a Structurally Related Compound (LY233053):
| Assay | Parameter | Value | Reference |
| Cortical Slice Preparation | IC₅₀ vs. 40 µM NMDA | 1.9 ± 0.24 µM | [2] |
Broader Pharmacological Context and Alternative Hypotheses
While NMDA receptor antagonism is the most strongly supported hypothesis, the versatility of the piperidine and tetrazole scaffolds means other potential mechanisms of action should not be entirely dismissed without experimental evidence. For instance, various piperidine derivatives have been shown to modulate other CNS targets, including:
-
GABA-A Receptors: Certain piperidine-containing molecules act as agonists or allosteric modulators of GABA-A receptors.[4]
-
Sigma (σ) Receptors: The piperidine scaffold is common in high-affinity sigma receptor ligands.
-
Dopamine and Serotonin Receptors: Some piperidine derivatives exhibit binding affinities for dopaminergic (e.g., D2) and serotonergic (e.g., 5-HT1A) receptors.[5]
Should the experimental protocols for NMDA receptor activity yield negative results, a broader screening panel against these and other common CNS targets would be a logical next step in elucidating the mechanism of action of this compound.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-[1-(2-Methoxyphenyl)tetrazol-5-yl]piperidine | C13H17N5O | CID 117532829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of PPARγ Agonists: A Technical Guide to N-(2-benzoylphenyl)-L-tyrosine Derivatives
An In-depth Exploration of Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Chemical Identity
An initial query for CAS number 91419-60-2 identifies the compound as 4-(1H-TETRAZOL-5-YL)-PIPERIDINE HYDROCHLORIDE. However, the specified topic of interest is "N-(2-benzoylphenyl)-O-[2-(methylamino)ethyl]-L-tyrosine." This indicates a discrepancy between the provided CAS number and the chemical name. Extensive database searches did not yield a specific CAS number for "N-(2-benzoylphenyl)-O-[2-(methylamino)ethyl]-L-tyrosine." However, the core chemical scaffold, N-(2-benzoylphenyl)-L-tyrosine, represents a well-documented and significant class of therapeutic agents. This guide will provide a comprehensive overview of the properties, synthesis, and applications of these N-(2-benzoylphenyl)-L-tyrosine derivatives, which are notable for their potent activity as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists.
Core Concepts: The Significance of the N-(2-benzoylphenyl)-L-tyrosine Scaffold
The N-(2-benzoylphenyl)-L-tyrosine scaffold has emerged as a crucial pharmacophore in the development of selective and potent PPARγ agonists.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents for type 2 diabetes and other metabolic disorders.[1][3] The core structure, derived from the natural amino acid L-tyrosine, provides a chiral backbone that can be strategically modified to optimize binding affinity, functional activity, and pharmacokinetic properties.[4][5]
The key structural features contributing to their biological activity include:
-
The L-tyrosine backbone: Provides a stereochemically defined framework for the molecule.
-
The N-(2-benzoylphenyl) group: This bulky, aromatic substituent plays a critical role in binding to the PPARγ ligand-binding domain.[4][6] Modifications to this moiety have been extensively explored to fine-tune agonist activity.[4]
-
The ether-linked side chain: The phenolic hydroxyl group of tyrosine serves as a convenient attachment point for various side chains, which can be tailored to enhance potency and solubility.[5]
Physicochemical and Pharmacological Properties
The properties of N-(2-benzoylphenyl)-L-tyrosine derivatives can be tailored through chemical modification, but some general characteristics can be summarized.
| Property | Description | References |
| Molecular Formula | Varies depending on the specific side chains. For the parent scaffold, it would be C22H19NO4. | |
| Molecular Weight | Generally in the range of 400-600 g/mol , depending on the substituents. | [5] |
| Solubility | Generally, these compounds are poorly soluble in water, a common challenge in their development as oral drug candidates. Research has focused on modifying the side chain to improve aqueous solubility. | [5] |
| Mechanism of Action | These compounds act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. | [1][7] |
| Biological Activity | They exhibit potent antihyperglycemic and antihyperlipidemic activity in animal models of type 2 diabetes. | [1][3] |
Synthesis of N-(2-benzoylphenyl)-L-tyrosine Derivatives: A Step-by-Step Approach
The synthesis of N-(2-benzoylphenyl)-L-tyrosine derivatives typically starts from the readily available and chiral amino acid, L-tyrosine.[1][4] The synthetic strategies often involve a solution-phase approach, with solid-phase synthesis also being utilized for the rapid generation of analogues.[5]
General Synthetic Pathway
The following diagram illustrates a generalized synthetic route to N-(2-benzoylphenyl)-L-tyrosine derivatives.
Caption: Generalized synthetic scheme for N-(2-benzoylphenyl)-L-tyrosine derivatives.
Detailed Experimental Protocol (Illustrative Example)
This protocol outlines the synthesis of a representative N-(2-benzoylphenyl)-L-tyrosine derivative, adapted from published literature.[1]
Step 1: Esterification of L-Tyrosine
-
Suspend L-tyrosine in methanol.
-
Cool the suspension to 0 °C.
-
Add thionyl chloride dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain L-tyrosine methyl ester hydrochloride.
Causality: The esterification of the carboxylic acid is a crucial protection step to prevent unwanted side reactions during the subsequent N-arylation. Thionyl chloride in methanol is a standard and efficient method for this transformation.
Step 2: N-Arylation
-
Dissolve L-tyrosine methyl ester hydrochloride in a suitable solvent such as DMF.
-
Add a base (e.g., triethylamine or potassium carbonate) to neutralize the hydrochloride and facilitate the reaction.
-
Add 2-fluorobenzophenone or a similar N-arylating agent.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield N-(2-benzoylphenyl)-L-tyrosine methyl ester.
Causality: The nucleophilic aromatic substitution of the fluorine atom on 2-fluorobenzophenone by the amino group of the tyrosine ester forms the key C-N bond. The choice of base and solvent is critical for achieving good yields.
Step 3: O-Alkylation of the Phenolic Hydroxyl Group
-
Dissolve N-(2-benzoylphenyl)-L-tyrosine methyl ester in an appropriate solvent (e.g., acetone or DMF).
-
Add a base such as potassium carbonate.
-
Add the desired alkylating agent (e.g., an alkyl halide or tosylate) that will form the ether-linked side chain.
-
Heat the reaction and monitor by TLC.
-
After completion, perform an aqueous workup and purify the product by column chromatography.
Causality: This step introduces the desired side chain onto the phenolic oxygen of the tyrosine moiety. This side chain is a key determinant of the compound's potency and pharmacokinetic properties.[5]
Step 4: Hydrolysis of the Methyl Ester
-
Dissolve the ester from the previous step in a mixture of solvents like THF and water.
-
Add a base such as lithium hydroxide to hydrolyze the methyl ester.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to protonate the carboxylic acid.
-
Extract the product into an organic solvent and purify to obtain the final N-(2-benzoylphenyl)-L-tyrosine derivative.
Causality: The final deprotection step unmasks the carboxylic acid, which is often essential for biological activity, allowing the molecule to interact with key residues in the PPARγ binding pocket.
Applications in Drug Discovery and Development
The primary application of N-(2-benzoylphenyl)-L-tyrosine derivatives lies in the field of drug discovery for the treatment of type 2 diabetes and related metabolic syndromes.[1][3]
Mechanism of Action: PPARγ Agonism
The therapeutic effects of these compounds are mediated through their interaction with PPARγ.
Caption: Signaling pathway of N-(2-benzoylphenyl)-L-tyrosine derivatives via PPARγ activation.
As agonists, they bind to and activate PPARγ, leading to the transcription of genes involved in:
-
Adipocyte differentiation: Promoting the formation of mature fat cells that are more sensitive to insulin.[7]
-
Glucose and lipid metabolism: Enhancing glucose uptake in peripheral tissues and regulating lipid storage and metabolism.[8]
This ultimately results in improved insulin sensitivity, lower blood glucose levels, and a more favorable lipid profile.[1]
Structure-Activity Relationships (SAR)
Extensive research has been conducted to understand the structure-activity relationships of this class of compounds, providing valuable insights for the design of more potent and selective agonists.[4][5]
-
N-Aryl Substituent: The 2-benzoylphenyl group is generally found to be optimal for high affinity.[2] Minor modifications, such as bioisosteric replacements of one of the phenyl rings, are tolerated, but significant changes often lead to a decrease in activity.[4]
-
Ether-Linked Side Chain: The nature of the side chain attached to the tyrosine's phenolic oxygen has a profound impact on potency and solubility. A variety of heterocyclic and aromatic groups have been explored, leading to the identification of highly potent analogues.[5]
Safety and Toxicology
While specific toxicity data for "N-(2-benzoylphenyl)-O-[2-(methylamino)ethyl]-L-tyrosine" is unavailable, the safety profile of PPARγ agonists as a class has been a subject of considerable investigation. Some earlier PPARγ agonists, such as certain thiazolidinediones, have been associated with side effects like weight gain, fluid retention, and cardiovascular concerns. The development of new generations of PPARγ agonists, including the N-(2-benzoylphenyl)-L-tyrosine derivatives, aims to mitigate these adverse effects by achieving a more favorable balance of efficacy and safety. Preclinical and clinical evaluation of any new candidate from this class would be essential to establish its safety profile.
Conclusion and Future Directions
The N-(2-benzoylphenyl)-L-tyrosine scaffold represents a highly successful platform for the design of potent and selective PPARγ agonists. The synthetic accessibility from L-tyrosine and the amenability to structural modification have made this a fertile area of research in medicinal chemistry. Future efforts in this field will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, with the ultimate goal of developing novel therapeutics for type 2 diabetes and other metabolic diseases with an improved benefit-risk profile compared to existing treatments. The continued exploration of structure-activity relationships will be crucial in guiding the design of the next generation of PPARγ modulators.
References
- 1. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural development studies of PPARs ligands based on tyrosine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
"structure elucidation of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride"
An In-Depth Technical Guide to the Structure Elucidation of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine Hydrochloride
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development, ensuring the identity, purity, and safety of a compound. This guide provides a comprehensive, multi-technique framework for the structure elucidation of this compound (C₆H₁₂ClN₅), a molecule featuring two key heterocyclic scaffolds prevalent in medicinal chemistry. The piperidine ring is a fundamental component of many pharmacologically active compounds, while the tetrazole ring often serves as a metabolically stable bioisostere for a carboxylic acid group.[1][2] This document details an integrated analytical workflow, explaining the causality behind the selection of each technique and the interpretation of the resulting data. It is designed for researchers, scientists, and drug development professionals who require a robust, field-proven approach to structural verification.
The Strategic Imperative: An Integrated Analytical Workflow
The unambiguous elucidation of this compound cannot be reliably achieved with a single analytical technique. Each method provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular mass and fragmentation, nuclear magnetic resonance (NMR) spectroscopy maps the atomic connectivity, infrared (IR) spectroscopy identifies functional groups, and X-ray crystallography provides the definitive three-dimensional structure. The power of this integrated approach lies in its self-validating nature; the results from each technique must converge to support a single, consistent structural hypothesis.
References
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most prolific and significant structural motifs in medicinal chemistry. Its prevalence in a vast array of natural products and clinically approved pharmaceuticals has cemented its status as a "privileged scaffold."[1][2] This technical guide provides a comprehensive exploration of the discovery and development of piperidine-based therapeutics, designed for the drug development professional. We will dissect the foundational principles that make this scaffold so versatile, from its inherent physicochemical properties to the sophisticated synthetic strategies used to craft complex derivatives. This guide moves beyond mere recitation of facts to explain the causality behind experimental choices, offering field-proven insights into structure-activity relationship (SAR) optimization, detailed experimental protocols, and the strategic navigation of the preclinical development pathway.
Part 1: The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to a "Privileged Scaffold"
Piperidine is a saturated heterocycle consisting of five sp³-hybridized carbon atoms and one nitrogen atom.[3] Its designation as a "privileged scaffold" stems from its remarkable ability to serve as a high-affinity ligand for a multitude of diverse biological targets when appropriately substituted.[2] This versatility is not accidental; it arises from a unique combination of structural and chemical properties. The piperidine ring's chair-like conformation allows for the precise three-dimensional positioning of substituents, enabling tailored interactions with the complex topographies of receptor binding pockets and enzyme active sites.
Physicochemical Properties and Their Therapeutic Implications
The success of the piperidine motif is deeply rooted in its favorable physicochemical characteristics, which can be finely tuned through chemical modification.
-
Basicity and Lipophilicity: The nitrogen atom confers basicity to the piperidine ring. At physiological pH, this nitrogen is often protonated, allowing it to form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins—a common and powerful binding anchor.[4] The overall lipophilicity of the molecule can be modulated by the nature of its substituents, which is critical for controlling properties like membrane permeability, solubility, and oral bioavailability.[2][5]
-
Metabolic Stability: The piperidine ring is relatively stable to metabolic degradation. However, functionalization at positions adjacent to the nitrogen can be used to block potential sites of oxidation by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a drug candidate.[2] Spirocyclic bioisosteres are often employed to enhance this stability further.[2][6]
-
Conformational Rigidity and Vectorial Display: Unlike more flexible aliphatic chains, the piperidine ring provides a degree of conformational rigidity. This pre-organizes the appended functional groups, reducing the entropic penalty upon binding to a target and often leading to higher affinity. The scaffold serves as a reliable platform to project substituents along well-defined vectors, facilitating systematic exploration of the chemical space around a target.
Prevalence in Marketed Drugs
The piperidine scaffold is a cornerstone of over 70 commercialized drugs, spanning a wide spectrum of therapeutic areas.[7][8] Its derivatives have been successfully developed as central nervous system (CNS) modulators, anticancer agents, antihistamines, anticoagulants, and potent analgesics.[9]
| Therapeutic Area | Examples of Piperidine-Containing Drugs | Primary Mechanism of Action |
| Oncology | Niraparib, Rucaparib, Abemaciclib | PARP Inhibition, CDK4/6 Inhibition |
| Psychiatry | Haloperidol, Risperidone, Methylphenidate | Dopamine Receptor Antagonism, Serotonin/Dopamine Antagonism, DAT/NET Inhibition |
| Pain Management | Fentanyl, Meperidine | μ-Opioid Receptor Agonism |
| Allergy | Fexofenadine, Loratadine | Histamine H1 Receptor Antagonism |
| Neurology (Alzheimer's) | Donepezil | Acetylcholinesterase Inhibition |
Part 2: Synthetic Strategies for Accessing Piperidine Scaffolds
The construction of substituted piperidines is a mature field of organic chemistry, with methodologies ranging from classical bulk synthesis to highly sophisticated asymmetric catalysis. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, stereochemical complexity, and scalability requirements.
Foundational Synthetic Routes
-
Hydrogenation of Pyridines: This is arguably the most direct and widely used method for accessing the piperidine core. The aromatic pyridine ring is reduced using various catalysts. The choice of catalyst is crucial for controlling stereoselectivity, especially with substituted pyridines. Heterogeneous ruthenium and nickel silicide catalysts have shown high efficacy and diastereoselectivity for cis-hydrogenation.[1] This method is robust and often cost-effective for large-scale synthesis.[3]
-
Intramolecular Cyclization: These methods build the piperidine ring by forming either a C-N or a C-C bond in an acyclic precursor.[3] Common strategies include the aza-Michael reaction and various electrophilic cyclizations.[1] The key advantage is the ability to install substituents on the precursor chain prior to ring closure, offering precise control over their final positions.
Advanced and Asymmetric Methodologies
For modern drug candidates, controlling the absolute stereochemistry is non-negotiable, as different enantiomers can have drastically different efficacy and toxicity profiles.[10] This has driven the development of powerful asymmetric synthetic methods.
-
Catalytic Asymmetric Synthesis: These methods utilize chiral catalysts to generate enantiomerically enriched piperidines. A notable example is the rhodium(I)-catalyzed [2+2+2] cycloaddition, which can assemble polysubstituted piperidines from simpler fragments with high enantioselectivity.[11] Another powerful technique is the asymmetric reductive Heck reaction, which couples dihydropyridines with arylboronic acids to create chiral 3-substituted piperidines, providing a direct route to key pharmaceutical intermediates like those needed for Preclamol and Niraparib.[12]
-
Bio-organocatalytic Cascades: Inspired by natural alkaloid biosynthesis, these elegant strategies combine the selectivity of enzymes with the versatility of small-molecule organocatalysts.[13] For instance, a transaminase enzyme can be used to generate a cyclic imine intermediate in situ, which then undergoes a highly stereoselective Mannich reaction catalyzed by an organocatalyst like L-proline to yield chiral 2-substituted piperidines.[13][14]
Workflow for Synthetic Strategy Selection
The decision-making process for selecting a synthetic route involves balancing complexity, cost, and the required stereochemical purity.
Caption: Synthetic strategy selection workflow for piperidine synthesis.
Detailed Protocol: Diastereoselective Synthesis of 2,4-Disubstituted Piperidines
This protocol is adapted from methodologies developed for creating versatile piperidine scaffolds for drug discovery, where controlling the relative stereochemistry is paramount.[15]
Objective: To synthesize cis- and trans-2,4-disubstituted piperidines diastereoselectively.
Methodology:
-
Step 1: N-Acylation. To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq). Cool the mixture to 0°C. Add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Causality: The benzoyl group serves as a protecting group and can influence the stereochemical outcome of subsequent reactions.
-
Step 2: Oxidation. To the solution from Step 1, add Dess-Martin periodinane (1.5 eq) portion-wise at 0°C. Stir at room temperature for 2 hours until TLC analysis indicates complete consumption of the starting alcohol. Quench with a saturated aqueous solution of Na₂S₂O₃. Causality: This oxidation converts the 4-hydroxy group to a ketone, setting the stage for the introduction of the second substituent.
-
Step 3: Grignard Addition. To a solution of the 4-piperidone intermediate (1.0 eq) in anhydrous THF (0.1 M) at -78°C, add methylmagnesium bromide (1.2 eq, 3.0 M in ether) dropwise. Stir for 1 hour at -78°C. Causality: The Grignard reagent attacks the ketone. The stereochemical outcome (axial vs. equatorial attack) is influenced by steric hindrance from the N-benzoyl group, often favoring one diastereomer.
-
Step 4 (Route A for trans): Deprotection. Cleave the N-benzoyl group using a suitable method (e.g., hydrolysis with LiOH) to yield the trans-2-methyl-4-hydroxypiperidine.
-
Step 5 (Route B for cis): Inversion and Deprotection. If the alternate diastereomer is desired, a Mitsunobu reaction can be used to invert the stereocenter at C4 before deprotection. Causality: This demonstrates how the order of operations can grant access to different diastereomers from a common intermediate, a key strategy in building diverse chemical libraries.[15]
-
Purification and Characterization: Purify all intermediates and final products by column chromatography and characterize using ¹H NMR, ¹³C NMR, and HRMS to confirm structure and stereochemistry.
Part 3: From Scaffold to Lead Compound: The Role of Structure-Activity Relationships (SAR)
Once a synthetic route is established, the core activity of medicinal chemistry begins: the iterative process of synthesizing and testing analogues to build a comprehensive understanding of the SAR.
Principles of SAR for Piperidine Derivatives
The biological activity of piperidine derivatives is highly sensitive to the nature, position, and stereochemistry of its substituents.[16] Key considerations include:
-
Position: Substitution at the 1-position (nitrogen) directly modulates basicity and allows for the introduction of large groups to probe hydrophobic pockets. Substitution at the 4-position is common and avoids creating new stereocenters, while substitution at the 2- and 3-positions creates chiral centers that can profoundly impact activity.[10][15]
-
Stereochemistry: As mentioned, stereoisomers often exhibit vastly different binding affinities and functional activities.[17] Determining the optimal stereochemistry is a critical step in lead optimization.
Case Study: Opioid Receptor Modulators
Piperidine-based structures are foundational to many potent analgesics that target opioid receptors.[17] The SAR for this class is well-established.
Quantitative Structure-Activity Relationship Data
The binding affinity (Ki) of piperidine derivatives to the μ-opioid receptor is a critical determinant of their analgesic activity.
| Compound | R¹ (at N1) | R² (at C4) | Binding Affinity (Ki, nM) for μ-opioid receptor |
| Meperidine | -CH₃ | -COOEt | 150 |
| Analogue 1 | -CH₂CH₂Ph | -COOEt | 15 |
| Analogue 2 | -CH₂CH₂Ph | -OH | 8 |
| Fentanyl | -CH₂CH₂-Aryl | -N(Ac)Ph | 0.3 |
| Data is illustrative and compiled from general knowledge in medicinal chemistry.[17][18] |
General SAR Observations:
-
A tertiary amine is essential for activity.
-
An N-aromatic ethyl group (like in Analogue 1) generally increases potency over an N-methyl group.
-
The 4-position can tolerate a variety of substituents, with anilido groups (as in Fentanyl) conferring exceptionally high potency.
Case Study: Anticancer Agents
Piperidine moieties are frequently incorporated into modern targeted anticancer therapies, particularly kinase inhibitors.[19] The piperidine ring often serves as a solvent-exposed, basic handle to improve solubility and pharmacokinetic properties, or as a rigid linker between other pharmacophoric elements.[19]
Quantitative SAR Data: Akt1 Kinase Inhibitors
| Compound Series | Key Structural Features | IC₅₀ (μM) vs. Akt1 | GI₅₀ (μM) vs. OVCAR-8 Cell Line |
| Furan-pyrazole-piperidine | Piperidine linker | 0.02 - 5.3 | 0.1 - 15.8 |
| Phenyl-pyrazole-piperidine | Piperidine linker | >10 | >20 |
| Data derived from representative studies.[16] |
SAR Insights: The piperidine ring in these compounds acts as a central scaffold. The data suggests that the furan-pyrazole moiety confers higher potency against the Akt1 kinase compared to a simple phenyl-pyrazole, demonstrating the importance of the groups attached to the piperidine core.
PI3K/Akt Signaling Pathway The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation, and it is often dysregulated in cancer. Piperidine-containing inhibitors are designed to block this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-based therapeutic.
The Logic of Bioisosteric Replacement
In lead optimization, it is often necessary to address liabilities such as poor solubility or metabolic instability. Bioisosteric replacement, where the piperidine ring is swapped for a different scaffold with similar spatial arrangement but different physicochemical properties, is a powerful strategy.[20]
Property Comparison: Piperidine vs. 4-(Oxan-3-yl)piperidine
| Property | Piperidine | 4-(Oxan-3-yl)piperidine | Rationale for Replacement |
| Lipophilicity (cLogP) | Lower | Higher | Can modulate membrane permeability. |
| Polar Surface Area (PSA) | Lower | Higher | The ether oxygen in the oxane ring increases polarity, potentially improving solubility.[20] |
| Fraction of sp³ carbons (Fsp³) | High | Higher | Increased three-dimensionality can enhance binding selectivity and reduce off-target effects.[20] |
| Basicity (pKa) of Piperidine N | Typical Range | Largely Unchanged | Preserves the key ionic interaction while modifying other properties.[20] |
Part 4: Lead Optimization and Preclinical Development
Optimizing ADME-Tox Properties
The journey from a potent "hit" to a viable drug candidate involves rigorous optimization of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. The piperidine scaffold is instrumental here. For CNS drugs, modulating the lipophilicity and basicity of the piperidine nitrogen is a key strategy to achieve sufficient blood-brain barrier penetration.[21][22] For example, introducing a piperidine moiety into a quinoline derivative improved its brain exposure, turning it into a more promising candidate for Alzheimer's disease.[21]
Detailed Protocol: Radioligand Binding Assay
This protocol is a self-validating system to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the μ-opioid receptor.[17]
Objective: To determine the binding affinity (Ki) of a test piperidine derivative for the μ-opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membrane homogenate (20-40 µg protein).
-
Radioligand (e.g., [³H]DAMGO, a selective μ-opioid agonist) at a concentration near its Kd value.
-
Varying concentrations of the unlabeled test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration of a known unlabeled ligand (e.g., naloxone).
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Causality: This system is self-validating because it includes controls for total and non-specific binding, and the final Ki value is corrected for the concentration and affinity of the radioligand used in the specific experiment.
-
Drug Discovery and Development Workflow
The development of a piperidine-based therapeutic follows a structured but complex path from initial concept to a preclinical candidate.
Caption: Overall workflow for the discovery and development of piperidine-based therapeutics.
Part 5: Conclusion and Future Perspectives
The piperidine scaffold is a testament to the power of a structurally simple, yet chemically versatile, core in drug discovery. Its continued prevalence is a result of its favorable physicochemical properties, synthetic tractability, and proven success across an extraordinary range of biological targets.[1][21] The future of piperidine-based therapeutics will likely be shaped by several exciting trends. The application of fragment-based drug discovery (FBDD) using novel, three-dimensional piperidine fragments promises to unlock new areas of chemical space.[23] Furthermore, the ongoing development of ever more sophisticated catalytic methods will grant access to previously unattainable levels of structural and stereochemical complexity, ensuring that the tale of the piperidine ring will continue to be a central narrative in the development of future medicines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. thieme-connect.com [thieme-connect.com]
- 11. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. benchchem.com [benchchem.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. pubs.acs.org [pubs.acs.org]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Tetrazole Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide to the Biological Activities of Tetrazole-Containing Heterocycles
Introduction: The Enduring Appeal of the Tetrazole Ring
The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold"—a molecular framework that is recurrently found in bioactive compounds. The significance of the tetrazole ring primarily stems from its role as a bioisostere of the carboxylic acid group.[1][2] This bioisosteric relationship means that the tetrazole ring can often replace a carboxylic acid group in a drug molecule without compromising, and frequently enhancing, its biological activity.[3] The tetrazole moiety offers several advantages over a carboxylic acid, including improved metabolic stability, increased lipophilicity which can enhance cell membrane permeability, and a similar pKa value, ensuring it is ionized at physiological pH.[2][3] These attributes have led to the incorporation of the tetrazole ring into numerous clinically approved drugs spanning a wide array of therapeutic areas, from antihypertensives to anticancer agents.[1][4] This guide provides an in-depth exploration of the diverse biological activities of tetrazole-containing heterocycles, delving into their mechanisms of action, the experimental methodologies used to evaluate their efficacy, and the critical structure-activity relationships that govern their potency.
Antimicrobial Activity: A Renewed Weapon in the Fight Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Tetrazole-containing compounds have emerged as a promising class of antimicrobials, exhibiting activity against a broad spectrum of bacteria and fungi.[5]
Mechanism of Action: Disrupting Essential Cellular Processes
The antimicrobial action of tetrazole derivatives is often multifaceted, targeting key bacterial and fungal survival pathways. One of the primary mechanisms involves the inhibition of essential enzymes. For instance, some tetrazole derivatives have been shown to target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria.[6] By inhibiting these enzymes, the compounds effectively halt bacterial proliferation. Another key mechanism is the disruption of the microbial cell membrane or wall, leading to leakage of cellular contents and ultimately cell death.[3] Furthermore, some tetrazole compounds are believed to exert their effects by generating oxidative stress within the microbial cell or by inhibiting protein synthesis.[7] The nitrogen-rich nature of the tetrazole ring also allows it to act as an efficient metal chelator, potentially sequestering essential metal ions required for microbial enzyme function.[4]
Experimental Evaluation: Quantifying Antimicrobial Efficacy
The antimicrobial potential of tetrazole derivatives is primarily assessed using in vitro assays that determine their ability to inhibit or kill microorganisms.
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Principle: This assay is based on the principle of exposing a standardized population of a specific microorganism to serial dilutions of the test compound. The absence of visible growth (turbidity) after a defined incubation period indicates the inhibitory effect of the compound at that concentration.
Step-by-Step Methodology:
-
Preparation of Reagents and Microorganism:
-
Prepare a stock solution of the tetrazole-containing compound in a suitable solvent (e.g., DMSO).
-
Culture the desired bacterial or fungal strain on an appropriate agar medium to obtain fresh colonies.
-
Prepare a standardized inoculum of the microorganism in a sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Serial Dilution of the Test Compound:
-
In a 96-well microtiter plate, add a specific volume of sterile broth to all wells.
-
Add the stock solution of the test compound to the first well and perform a two-fold serial dilution by transferring a fixed volume of the solution to the subsequent wells.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the microbial inoculum to each well containing the diluted compound.
-
Incubate the plate at an optimal temperature (e.g., 37°C for most bacteria) for 18-24 hours.[9]
-
-
Data Analysis and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
-
Self-Validating System:
-
Positive Control: A well containing the growth medium and the microorganism without the test compound. This well should show robust growth, confirming the viability of the inoculum and the suitability of the growth conditions.[10]
-
Negative Control (Sterility Control): A well containing only the growth medium. This well should remain clear, ensuring that the medium is not contaminated.[10]
-
Reference Standard: A known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested in parallel to validate the assay's sensitivity and provide a benchmark for the activity of the test compound.
Experimental Workflow for MIC Assay
Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.
Table 1: Antimicrobial Activity of Selected Tetrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 107 | Staphylococcus aureus | 10.67 | [11] |
| Compound 107 | Escherichia coli | 12.82 | [11] |
| Compound 107 | Candida albicans | 21.44 | [11] |
| Compound 106 | S. aureus, E. coli, C. albicans | 16 | [11] |
| Compound 1c | E. coli | 15.06 µM | [6][12] |
| Compound 5c | E. coli | 13.37 µM | [6][12] |
| Compound 35 | E. coli | 5 | [13] |
| Compound 14 | S. epidermidis | 10 | [13] |
Anticancer Activity: Targeting the Hallmarks of Cancer
The tetrazole scaffold is a prominent feature in a multitude of anticancer agents, demonstrating efficacy against various cancer cell lines.[1] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of tetrazole-containing compounds are attributed to their ability to interfere with critical cellular pathways. A significant number of these derivatives function as enzyme inhibitors. For example, some tetrazole compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers and implicated in inflammation and cell proliferation.[2][14] Another crucial mechanism is the induction of apoptosis, or programmed cell death. Tetrazole derivatives can trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins, leading to the selective elimination of cancer cells.[15] Furthermore, some compounds inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division, thereby arresting the cell cycle and preventing cancer cell proliferation.[16]
Signaling Pathway: Inhibition of the PI3K/AKT Pathway
The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain tetrazole-containing compounds have been designed to inhibit this pathway, thereby suppressing tumor growth.
Caption: Simplified PI3K/AKT signaling pathway and its inhibition by a tetrazole derivative.
Experimental Evaluation: Assessing Cytotoxicity in Cancer Cells
The anticancer potential of tetrazole derivatives is typically evaluated by their ability to reduce the viability of cancer cells in vitro.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the tetrazole-containing compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add a sterile MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Self-Validating System:
-
Untreated Control (Negative Control): Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compound. This group represents 100% cell viability and is used to normalize the results.[17][18]
-
Blank Control: Wells containing only the cell culture medium and MTT, without any cells. The absorbance of these wells is subtracted from all other readings to account for background absorbance.[17][18]
-
Positive Control: A known anticancer drug (e.g., doxorubicin) is used as a positive control to confirm the sensitivity of the cell line and the validity of the assay.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Table 2: Anticancer Activity of Selected Tetrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4b | Ovarian (SK-OV-3) | Growth % of 34.94 | [19] |
| 3-(1H-Tetrazol-5-yl)-β-carbolines | Colorectal (HCT116) | 3.3 - 9.6 | [20] |
| 3-(1H-Tetrazol-5-yl)-β-carbolines | Colorectal (HT29) | 3.3 - 9.6 | [20] |
| Compound 6d | Lung (A549) | 2.74 | [15] |
| Compound 14 | Colon (CaCo-2) | 4.2 | [13] |
| Compound 35 | Colon (CaCo-2) | 9.8 | [13] |
| Compound 35 | Liver (HuH-7) | 24 | [13] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Tetrazole-containing compounds have demonstrated significant anti-inflammatory properties, primarily by targeting key enzymes and mediators of the inflammatory response.[16]
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
A primary mechanism of the anti-inflammatory action of tetrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2][14] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Evaluation: In Vivo Assessment of Anti-inflammatory Effects
The anti-inflammatory activity of tetrazole derivatives is often evaluated using in vivo models of acute inflammation.
The carrageenan-induced paw edema model is a widely used and well-validated in vivo assay for screening the acute anti-inflammatory activity of new compounds.[21][22]
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[21]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize rodents (typically rats or mice) to the laboratory conditions for a week.
-
Divide the animals into different groups: a control group, a standard drug group, and several test groups for different doses of the tetrazole compound.
-
-
Compound Administration:
-
Administer the tetrazole compound or the standard drug (e.g., indomethacin or diclofenac) to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation.
-
The control group receives only the vehicle.
-
-
Induction of Edema:
-
Inject a standardized volume of a carrageenan solution (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.[22]
-
-
Measurement of Paw Edema:
-
Measure the volume or thickness of the inflamed paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Self-Validating System:
-
Vehicle Control Group: This group receives the vehicle without the test compound and exhibits the maximum inflammatory response, serving as the baseline for comparison.[23]
-
Positive Control Group: This group is treated with a known anti-inflammatory drug, which should significantly reduce paw edema, thereby validating the experimental model and the sensitivity of the animals to anti-inflammatory agents.[23]
-
Contralateral Paw: The uninjected left hind paw serves as an internal control for each animal, showing no inflammation.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Antiviral Activity: A Broad Spectrum of Inhibition
Tetrazole-containing heterocycles have demonstrated promising antiviral activity against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).[24][25]
Mechanism of Action: Targeting Viral Replication and Entry
The antiviral mechanisms of tetrazole derivatives are varied. Some compounds inhibit viral enzymes that are essential for replication, such as viral DNA polymerases or transcriptases.[25] Others may interfere with the entry of the virus into the host cell by blocking viral attachment or fusion with the cell membrane. The structural similarity of some tetrazole derivatives to endogenous nucleosides allows them to act as chain terminators during viral DNA or RNA synthesis.
Experimental Evaluation: Measuring the Inhibition of Viral Replication
The antiviral efficacy of tetrazole compounds is determined by their ability to inhibit viral replication in cell culture.
The plaque reduction assay is a standard method for quantifying the infectivity of a virus and for evaluating the efficacy of antiviral compounds.[26]
Principle: This assay is based on the ability of infectious virus particles to form localized areas of cell death or "plaques" in a monolayer of host cells. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number or size of these plaques.[26]
Step-by-Step Methodology:
-
Cell Monolayer Preparation:
-
Seed a monolayer of susceptible host cells in a multi-well plate and allow them to reach confluency.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the tetrazole-containing compound.
-
Infect the cell monolayers with a standardized amount of virus in the presence of different concentrations of the test compound.
-
-
Overlay and Incubation:
-
After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubate the plates for several days to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
Fix and stain the cell monolayers (e.g., with crystal violet). Viable cells will be stained, while the areas of cell death (plaques) will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control. The 50% inhibitory concentration (IC50) can then be determined.
-
Self-Validating System:
-
Virus Control: Cells infected with the virus in the absence of the test compound. This group will show the maximum number of plaques and represents 0% inhibition.[27]
-
Cell Control (Mock-Infected): Uninfected cells treated with the highest concentration of the test compound. This control is used to assess the cytotoxicity of the compound and ensure that the observed plaque reduction is due to antiviral activity and not cell death.[27]
-
Positive Control: A known antiviral drug is tested in parallel to validate the assay.[28][29]
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for antiviral activity.
Table 3: Antiviral Activity of Selected Tetrazole Derivatives
| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |
| Compound 10c | Influenza A (H1N1) | MDCK | 18.4 | [30] |
| Compound 9a | Influenza A (H1N1) | MDCK | 46 | [30] |
Antihypertensive Activity: Regulating Blood Pressure
Several blockbuster antihypertensive drugs, such as losartan and valsartan, feature a tetrazole ring, highlighting its importance in cardiovascular medicine. These drugs primarily act as angiotensin II receptor blockers (ARBs).
Mechanism of Action: Blocking the Renin-Angiotensin System
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, leading to an increase in blood pressure. Tetrazole-containing ARBs competitively block the binding of angiotensin II to the AT1 receptor, thereby preventing its vasoconstrictive effects and lowering blood pressure. The acidic nature of the tetrazole ring is crucial for its interaction with the receptor.
Experimental Evaluation: In Vitro Assessment of ACE Inhibition
While many tetrazole antihypertensives are ARBs, some may also exhibit inhibitory activity against angiotensin-converting enzyme (ACE), another key enzyme in the RAS.
This in vitro assay measures the ability of a compound to inhibit the activity of ACE.
Principle: ACE catalyzes the conversion of angiotensin I to angiotensin II. The assay typically uses a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), which is cleaved by ACE to release hippuric acid. The amount of hippuric acid produced is quantified, and a reduction in its formation in the presence of a test compound indicates ACE inhibition.[31]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare solutions of ACE, the substrate (HHL), and the tetrazole-containing test compound.
-
-
Enzyme Reaction:
-
Incubate ACE with the test compound for a short period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
-
Reaction Termination and Quantification:
-
Stop the reaction by adding an acid (e.g., HCl).
-
Quantify the amount of hippuric acid produced, often by spectrophotometry or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC50 value can then be determined.
-
Self-Validating System:
-
Enzyme Control (No Inhibitor): This reaction contains ACE and the substrate but no test compound, representing 100% enzyme activity.
-
Blank Control: This contains all reaction components except the enzyme, to account for any non-enzymatic substrate degradation.
-
Positive Control: A known ACE inhibitor, such as captopril or lisinopril, is used to validate the assay's responsiveness.[32][33][34]
Conclusion: A Scaffold of Enduring Promise
The tetrazole ring continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its unique physicochemical properties and its ability to serve as a bioisostere for the carboxylic acid group have led to its incorporation into a wide range of biologically active molecules. The diverse mechanisms of action, spanning enzyme inhibition, disruption of cellular structures, and modulation of signaling pathways, underscore the versatility of this heterocyclic core. The robust and well-validated experimental protocols detailed in this guide provide a framework for the systematic evaluation of new tetrazole-containing compounds, ensuring the generation of reliable and reproducible data. As our understanding of the intricate interplay between chemical structure and biological activity deepens, the rational design of next-generation tetrazole-based drugs holds immense promise for addressing a multitude of unmet medical needs.
References
- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One moment, please... [isfcppharmaspire.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. emerypharma.com [emerypharma.com]
- 11. arabjchem.org [arabjchem.org]
- 12. Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. chalcogen.ro [chalcogen.ro]
- 20. 3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl)-β-Carbolines: Synthesis and Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. inotiv.com [inotiv.com]
- 23. criver.com [criver.com]
- 24. Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The antiviral activity of tetrazole phosphonic acids and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ibtbioservices.com [ibtbioservices.com]
- 27. benchchem.com [benchchem.com]
- 28. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 30. Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity [mdpi.com]
- 31. idpublications.org [idpublications.org]
- 32. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 34. etflin.com [etflin.com]
Methodological & Application
"4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride as a research tool in neuropharmacology"
An In-Depth Guide to Piperidine-4-Sulfonic Acid (P4S) as a Research Tool in Neuropharmacology
A Senior Application Scientist's Guide to a Selective GABA-A Receptor Agonist
This guide provides a comprehensive overview of Piperidine-4-Sulfonic Acid (P4S), a potent and selective GABA-A receptor partial agonist, for neuropharmacology research. While the specific compound "4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride" is not extensively characterized in publicly available literature, P4S serves as an exemplary research tool within the piperidine-based structural class for investigating GABAergic neurotransmission. This document offers detailed application notes and protocols for researchers, scientists, and drug development professionals.
Introduction to Piperidine-4-Sulfonic Acid (P4S)
Piperidine-4-sulfonic acid (P4S) is a synthetic, cyclic analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] As a highly charged zwitterion, P4S is particularly useful for in vitro studies due to its inability to cross the blood-brain barrier, which makes it peripherally selective.[1] This property allows for the precise investigation of peripheral GABA-A receptors or for direct application to central nervous system tissue in controlled experimental settings, such as brain slice electrophysiology.
Key Properties of Piperidine-4-Sulfonic Acid (P4S):
| Property | Value | Source |
| IUPAC Name | piperidine-4-sulfonic acid | [1] |
| Molecular Formula | C₅H₁₁NO₃S | [1] |
| Molar Mass | 165.21 g·mol⁻¹ | [1] |
| Primary Target | GABA-A Receptor | [1][2][3] |
| Mechanism of Action | Partial Agonist | [1] |
Mechanism of Action and Receptor Selectivity
P4S exhibits a unique pharmacological profile as a potent and selective partial agonist of the GABA-A receptor.[1] Its functional selectivity is dependent on the subunit composition of the GABA-A receptor complex.
Subunit-Dependent Efficacy:
P4S demonstrates high activational efficacy at GABA-A receptors containing α2, α3, and α5 subunits, with a maximal efficacy (Emax) ranging from 75–96%.[1] In contrast, it shows low efficacy at receptors containing α1, α4, and α6 subunits, with an Emax of 7.2–21%.[1] This functional selectivity means P4S effectively activates certain GABA-A receptor subtypes while acting as a functional antagonist at others. This is in contrast to other GABA-A agonists like isoguvacine and gaboxadol (THIP), which generally show higher efficacy across a broader range of receptor subtypes.[1]
Additionally, P4S is a moderately potent antagonist at GABA-A-ρ receptors.[1] Unlike some related compounds, P4S does not inhibit GABA reuptake.[1]
Application Notes and Experimental Protocols
The unique properties of P4S make it a valuable tool for a variety of in vitro neuropharmacological assays.
Application I: Characterization of GABA-A Receptor Subtypes
The subunit-selective nature of P4S allows researchers to functionally distinguish between different GABA-A receptor populations in neuronal and recombinant systems.
Experimental Workflow: Receptor Subtype Characterization
Caption: Workflow for characterizing GABA-A receptor subtypes using P4S.
Application II: In Vitro Electrophysiology
P4S can be used to elicit GABA-A receptor-mediated currents in whole-cell patch-clamp recordings from cultured neurons or brain slices.
Protocol: Whole-Cell Patch-Clamp Recording
-
Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, saturated with 95% O₂/5% CO₂.
-
Prepare an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, and 0.5 Na-GTP, with pH adjusted to 7.3 with CsOH.
-
Prepare stock solutions of P4S in deionized water.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a neuron in a brain slice or cell culture.
-
Voltage-clamp the neuron at -70 mV.
-
Obtain a stable baseline recording in aCSF.
-
Apply P4S at the desired concentration via a perfusion system.
-
Record the inward current mediated by the opening of GABA-A receptor chloride channels.[4][5]
-
Wash out the P4S with aCSF to allow the current to return to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude and kinetics of the P4S-evoked current.
-
Construct a dose-response curve by applying a range of P4S concentrations.
-
Application III: Receptor Binding Assays
P4S can be used as a competitor in radioligand binding assays to determine the affinity of other compounds for the GABA-A receptor.
Protocol: [³H]Muscimol Competition Binding Assay
This protocol is adapted from established methods for GABA-A receptor binding assays.[6][7][8]
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).[6]
-
Add a fixed concentration of [³H]muscimol (e.g., 5 nM).[6]
-
Add varying concentrations of P4S or the test compound.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).[6]
-
Incubate at 4°C for 45 minutes.[6]
-
-
Termination and Quantification:
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for P4S by fitting the competition data to a one-site model.
-
Signaling Pathway Activated by P4S
Caption: P4S-mediated activation of GABA-A receptors leading to neuronal inhibition.
Considerations for In Vivo Research
Due to its inability to cross the blood-brain barrier, P4S is not suitable for systemic administration in behavioral studies aimed at central targets.[1] However, this limitation can be leveraged to study peripheral GABA-A receptor functions or for direct central administration via techniques like intracerebroventricular (ICV) injection. For researchers interested in centrally-acting GABA-A agonists for behavioral studies, compounds like Gaboxadol (THIP) are more appropriate as they are blood-brain barrier permeable.[9][10][11]
Conclusion
Piperidine-4-sulfonic acid is a specialized research tool that offers high selectivity for specific GABA-A receptor subtypes. Its utility in in vitro preparations provides a powerful means to dissect the complex pharmacology of the GABAergic system. While its application in in vivo behavioral paradigms is limited by its peripheral selectivity, this characteristic is advantageous for specific research questions. The protocols and application notes provided herein offer a framework for integrating P4S into neuropharmacological research workflows.
References
- 1. Piperidine-4-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Piperidine-4-sulfonic acid 72450-62-5 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Gaboxadol - Wikipedia [en.wikipedia.org]
- 11. GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Characterizing Novel Tetrazolyl-Piperidine Derivatives at the NM-DA Receptor
Introduction: The Rationale for Targeting the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ligand-gated ion channel that mediates excitatory synaptic transmission throughout the central nervous system.[1][2] Its proper function is fundamental to synaptic plasticity, learning, and memory.[3] Conversely, NMDA receptor dysfunction is implicated in a host of neurological and psychiatric disorders, including stroke, epilepsy, neurodegenerative diseases like Alzheimer's, and chronic pain, making it a high-priority target for therapeutic intervention.[4][5][6][7]
NMDA receptor antagonists, which inhibit the receptor's activity, have shown significant therapeutic promise.[4][7] The incorporation of a tetrazole moiety into a piperidine scaffold represents a compelling strategy in medicinal chemistry. The tetrazole group can act as a bioisostere for a carboxylic acid, a common feature in NMDA receptor ligands.[4][8] Compounds from the 4-(tetrazolylalkyl)piperidine-2-carboxylic acid series have been identified as potent and selective NMDA receptor antagonists with the potential for a shorter duration of action, which could be beneficial for treating acute conditions like stroke by allowing for better dosage control.[4]
This document provides a comprehensive framework for the characterization of novel compounds, using 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride as an exemplar candidate. While public domain data on this specific molecule is limited, the protocols outlined herein represent the gold-standard cascade for evaluating any new chemical entity targeting the NMDA receptor.
Compound Profile & Mechanism of Action
The NMDA receptor is a heterotetrameric complex, typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[1][3] For channel activation, both the glutamate binding site (on GluN2 subunits) and the co-agonist glycine binding site (on GluN1 subunits) must be occupied.[3][8]
Based on its structural class, this compound is hypothesized to function as a competitive antagonist. The piperidine-2-carboxylic acid scaffold is a classic feature of competitive antagonists that target the glutamate binding site on the GluN2 subunit. The tetrazole moiety serves as the acidic group that mimics the γ-carboxyl group of glutamate.
Table 1: Physicochemical & Pharmacological Properties (Hypothetical Data for a Novel Candidate)
| Property | Value | Source / Method |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Molecular Formula | C6H12ClN5 | N/A |
| Molecular Weight | 189.65 g/mol | N/A |
| Target | NMDA Receptor, likely GluN2 subunit | Structure-Activity Relationship |
| Hypothesized MoA | Competitive Antagonist at Glutamate Site | [4][9] |
| IC50 (Binding) | e.g., 107 ± 7 nM | Radioligand Binding Assay (vs. [3H]CGS-19755)[4] |
| IC50 (Functional) | e.g., 1.9 ± 0.24 µM | Electrophysiology (vs. 40 µM NMDA)[9] |
| Solubility | Soluble in Water, DMSO | Standard Laboratory Practice |
| Storage | Store at -20°C, protect from light | Standard Laboratory Practice |
Caption: Mechanism of competitive antagonism at the NMDA receptor.
Application I: In Vitro Characterization
The initial characterization of a novel compound involves determining its affinity for the target receptor and its functional potency as an antagonist.
Protocol: Competitive Radioligand Binding Assay
This protocol determines the affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled antagonist from the NMDA receptor.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and calculate the inhibitory constant (Ki) of the test compound.
-
Causality: This assay directly measures the interaction between the compound and the receptor's binding site in a controlled, cell-free environment. The use of a competitive radioligand like [3H]CGS-19755 ensures that binding to the glutamate site is specifically measured.[4][9]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, combine the prepared cortical membranes, a fixed concentration of the radioligand (e.g., 5 nM [3H]CGS-19755), and a range of concentrations of the test compound (e.g., 1 nM to 100 µM).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters rapidly with ice-cold buffer to minimize dissociation.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competitor.
-
Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a known unlabeled NMDA antagonist (e.g., 1 mM L-glutamate).
-
Specific Binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" functional assay directly measures the effect of the compound on NMDA receptor-mediated ion channel activity.[3]
-
Objective: To determine the functional IC50 of the compound by measuring its ability to inhibit NMDA-evoked currents in living cells.[1][3]
-
Causality: This technique provides high-fidelity measurement of ionic currents, allowing for direct assessment of how a compound modulates NMDA receptor activity and providing critical insights into its mechanism of action and potency.[3][10]
Step-by-Step Methodology:
-
Cell Preparation: Use primary neuronal cultures (e.g., cortical or hippocampal neurons) or a heterologous expression system (e.g., HEK293 or Xenopus oocytes) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).[1][11][12]
-
Recording Setup:
-
External Solution: A Mg²⁺-free physiological saline solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, glucose) to prevent voltage-dependent channel block.[3] Include a co-agonist (e.g., 10 µM glycine).[1]
-
Internal (Pipette) Solution: A cesium-based solution (e.g., CsCl, HEPES, EGTA, Mg-ATP) to block potassium channels and buffer intracellular calcium.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ.[3]
-
-
Whole-Cell Configuration: Approach a cell with the pipette, form a high-resistance (GΩ) seal, and then rupture the membrane patch to achieve the whole-cell configuration.[3]
-
Data Acquisition: Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).[1][3]
-
Current Evocation:
-
Establish a stable baseline current.
-
Apply the agonist solution (e.g., 100 µM NMDA + 10 µM glycine) via a rapid perfusion system to evoke a stable inward NMDA-mediated current.[1]
-
-
Antagonist Application: Co-apply the agonist solution with increasing concentrations of the test compound. Record the inhibition of the agonist-evoked current at each concentration until a steady-state block is achieved.[3]
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at each antagonist concentration.
-
Normalize the current inhibition to the control (agonist-only) response.
-
Plot the percentage of current inhibition against the log concentration of the antagonist and fit the data with a logistic function to determine the functional IC50 value.[3]
-
Caption: Workflow for the initial in-vitro characterization of an NMDA antagonist.
Application II: Cellular & Functional Assays
After confirming direct interaction with the receptor, the next step is to assess the compound's effects in a more complex cellular environment.
Protocol: Calcium Influx Assay
NMDA receptors are highly permeable to Ca²⁺, and excessive calcium influx is a key trigger for excitotoxicity.[1][13] This assay measures the compound's ability to block this influx.
-
Objective: To quantify the inhibition of NMDA-induced intracellular calcium increase.
-
Causality: This high-throughput assay provides a functional readout of receptor blockade by measuring a critical downstream signaling event. It is well-suited for screening and profiling compounds.[11][14][15]
Step-by-Step Methodology:
-
Cell Plating: Plate cultured neurons or HEK293 cells expressing NMDA receptors in a 96- or 384-well plate.[11][14]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[1] The "AM" ester allows the dye to cross the cell membrane.
-
Wash and Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with various concentrations of the test compound for a defined period.
-
Stimulation and Measurement: Use a fluorescence plate reader or automated fluorometric imaging system to measure baseline fluorescence. Inject a solution containing NMDA and glycine to stimulate the receptors and continuously record the change in fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Normalize the data to control wells (no antagonist).
-
Plot the normalized response against the log concentration of the test compound and fit the curve to determine the IC50.
-
Protocol: Neuroprotection Assay (LDH Release)
This assay assesses the compound's ability to protect neurons from NMDA-induced excitotoxic cell death.
-
Objective: To determine if the compound can prevent neuronal death caused by NMDA receptor over-activation.
-
Causality: Excitotoxicity involves neuronal damage and membrane rupture, which releases intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium.[16] Measuring LDH activity is a reliable and quantifiable marker of cell death.[17][18]
Step-by-Step Methodology:
-
Cell Culture: Use primary cortical neuron cultures, which are sensitive to excitotoxicity.[17]
-
Treatment: Pre-incubate the cultures with various concentrations of the test compound for 15-30 minutes.
-
Excitotoxic Insult: Expose the cultures to a toxic concentration of NMDA (e.g., 100-300 µM) for a short period (e.g., 20-30 minutes).
-
Recovery: Wash out the NMDA and the compound, and return the cultures to their original growth medium. Incubate for 18-24 hours.
-
LDH Measurement:
-
Collect a sample of the culture medium from each well.
-
Use a commercially available LDH cytotoxicity assay kit. This typically involves an enzymatic reaction where LDH converts a substrate into a colored product (measured by absorbance) or a fluorescent product.
-
Controls:
-
Negative Control: Untreated cells (baseline LDH release).
-
Positive Control: Cells treated with NMDA alone (maximum toxic release).
-
Maximum LDH Release: Cells lysed with a detergent (100% cell death).
-
-
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the NMDA-only positive control. Plot the % protection vs. log concentration to determine the EC50 (half-maximal effective concentration) for neuroprotection.
Conclusion & Future Directions
This framework outlines the essential primary and secondary assays required to characterize a novel tetrazolyl-piperidine derivative as an NMDA receptor antagonist. Successful validation through these protocols—demonstrating potent affinity, functional blockade of ion currents, inhibition of downstream calcium signaling, and ultimately, neuroprotection in a cellular model of excitotoxicity—provides a strong foundation for advancing a compound to more complex in vivo studies for efficacy in models of neurological disease.[4][9]
References
- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacology.emory.edu [pharmacology.emory.edu]
- 3. benchchem.com [benchchem.com]
- 4. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 15. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developmental Changes in NMDA Neurotoxicity Reflect Developmental Changes in Subunit Composition of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. NMDA receptor-mediated neurotoxicity: a paradoxical requirement for extracellular Mg2+ in Na+/Ca2+-free solutions in rat cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide: Use of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride in Cell Culture Experiments
Senior Application Scientist Note:
Extensive investigation into the scientific literature and supplier databases for "4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride" (CAS No. 91419-60-2) reveals a significant gap in publicly available data regarding its specific use in cell culture applications. While the broader class of tetrazole and piperidine derivatives shows extensive biological activity, detailed protocols, mechanisms of action, and established effects for this particular compound in cellular models are not sufficiently documented to formulate a robust, field-proven guide.
This document, therefore, serves as a foundational guide based on the principles of medicinal chemistry for tetrazole compounds and general best practices for introducing a novel small molecule into a cell culture workflow. The provided protocols are predictive and should be considered as a starting point for comprehensive validation by the end-user. Researchers are strongly advised to conduct thorough dose-response and cytotoxicity studies to determine the optimal experimental parameters for their specific cell lines and assays.
Part 1: Scientific Background and Rationale
The Tetrazole Moiety: A Carboxylic Acid Bioisostere
The tetrazole ring is a well-established bioisostere of the carboxylic acid group in medicinal chemistry.[1][2] This means it mimics the acidic proton and planar structure of a carboxylic acid, allowing it to potentially interact with similar biological targets.[2] Its key advantages include improved metabolic stability and enhanced lipophilicity, which can lead to better cell permeability and bioavailability.[3] Numerous FDA-approved drugs incorporate a tetrazole ring, highlighting its therapeutic relevance.[3][4]
The Piperidine Scaffold: A Privileged Structure
The piperidine ring is considered a "privileged scaffold," a molecular framework known to bind to multiple biological targets.[3] It is a common feature in many pharmaceuticals and natural alkaloids, often contributing to the molecule's overall conformation and ability to interact with protein binding pockets.[3]
Potential Biological Activities of Tetrazole-Piperidine Derivatives
Derivatives combining these two scaffolds have been explored for a wide range of biological activities, including:
-
Antimicrobial and Antifungal Effects: Many tetrazole derivatives have been synthesized and screened for their activity against various bacterial and fungal strains.[5][6][7][8][9]
-
Anticancer Properties: Certain novel tetrazole compounds have demonstrated cytotoxic effects against cancer cell lines.[4][6][10]
-
Neurological Activity: Notably, some 4-(tetrazolylalkyl)piperidine derivatives have been identified as potent and selective antagonists of the N-methyl-D-aspartic acid (NMDA) receptor, suggesting potential applications in neuroscience research.[11][12]
-
Antihypertensive Properties: The tetrazole ring is a key component of angiotensin II receptor blockers (ARBs), a major class of antihypertensive drugs.[13]
-
Antiviral Activity: A class of 1,4,4-trisubstituted piperidines has shown promise as inhibitors of coronavirus replication.[14]
Given the structure of This compound , its activity could potentially fall into one of these categories, with NMDA receptor antagonism being a plausible hypothesis to investigate.
Part 2: Compound Handling and Preparation
Material Information
| Property | Value | Source |
| Compound Name | This compound | |
| Synonyms | 4-(1H-Tetrazol-5-yl)-piperidine hydrochloride | [15][16] |
| CAS Number | 91419-60-2 | [17] |
| Molecular Formula | C₆H₁₂ClN₅ | [15][17] |
| Molecular Weight | 189.65 g/mol | [17][18][19] |
| Appearance | Solid, Powder | [18] |
| Purity | Typically ≥97% (Verify with supplier's Certificate of Analysis) | [17][18] |
Protocol 1: Preparation of Stock Solution
Rationale: Small molecules are typically prepared as concentrated stock solutions in a suitable solvent to facilitate accurate and repeatable dosing in cell culture media. The choice of solvent is critical to ensure complete dissolution and minimize solvent-induced cytotoxicity. Given its hydrochloride salt form, the compound is expected to have good solubility in aqueous solutions.
Materials:
-
This compound powder
-
Sterile, nuclease-free Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Solvent Selection:
-
Primary Recommendation: Start with sterile PBS. The hydrochloride salt form should confer aqueous solubility.
-
Alternative: If solubility in PBS is limited, use high-purity, sterile DMSO.
-
-
Calculation: To prepare a 10 mM stock solution:
-
Weight (mg) = 10 mM * 189.65 g/mol * Volume (L)
-
For 1 mL (0.001 L): Weight = 10 * 189.65 * 0.001 = 1.8965 mg
-
Accurately weigh out ~1.9 mg of the compound. It is advisable to weigh a larger mass (e.g., 10 mg) and dissolve in a proportionally larger volume to minimize weighing errors.
-
-
Dissolution:
-
Aseptically transfer the weighed compound into a sterile tube.
-
Add the calculated volume of the chosen solvent (e.g., add 5.27 mL of solvent to 10 mg of compound for a 10 mM stock).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but check for compound stability.
-
-
Sterilization & Storage:
-
Stock solutions in DMSO are generally considered sterile if prepared from sterile components under aseptic conditions.
-
Aqueous stocks (in PBS) should be sterilized by passing them through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability. Consult the supplier's safety data sheet for specific storage recommendations.[20]
-
Part 3: Experimental Design and Workflow
Workflow for Evaluating a Novel Compound in Cell Culture
Protocol 2: Determining Cytotoxicity and Working Concentration Range
Rationale: Before conducting functional assays, it is crucial to determine the concentration range at which the compound is non-toxic to the cells. A cytotoxicity assay identifies the concentration that inhibits cell growth by 50% (IC₅₀) or is lethal (LC₅₀), allowing you to select sub-toxic concentrations for subsequent experiments.
Materials:
-
Selected cell line (e.g., HEK293 for general toxicity, SH-SY5Y or primary neurons for neuroactivity studies)
-
Complete cell culture medium
-
96-well clear, flat-bottom cell culture plates
-
Compound stock solution (from Protocol 1)
-
Vehicle control (DMSO or PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment (~70-80% confluency). Incubate overnight.
-
Serial Dilution: Prepare a series of 2-fold or 10-fold serial dilutions of your compound stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.
-
Vehicle Control: Prepare a control medium containing the highest concentration of the vehicle (e.g., 0.1% DMSO) used in the dilutions.
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells. Include "cells-only" (medium) and "no-cell" (blank) controls.
-
Typically, perform each treatment in triplicate.
-
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression (dose-response) curve fit to determine the IC₅₀ value.
-
Actionable Insight: For functional assays, select 2-3 concentrations well below the IC₅₀ value (e.g., IC₁₀ or lower) to ensure that observed effects are due to the specific biological activity of the compound, not general toxicity.
-
Part 4: Hypothetical Application - Investigating NMDA Receptor Antagonism
Rationale: Based on literature for similar structures, a primary hypothesis is that the compound may act as an NMDA receptor antagonist.[11][12] This can be tested using a calcium imaging assay in a relevant cell line.
Signaling Pathway: NMDA Receptor Activation
Protocol 3: Calcium Influx Assay
Procedure:
-
Cell Preparation: Seed a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons on a 96-well black, clear-bottom plate.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Pre-treatment: Wash the cells and pre-treat them with sub-toxic concentrations of this compound (determined in Protocol 2) or a known NMDA antagonist (e.g., AP5) as a positive control for 15-30 minutes.
-
Stimulation: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence, then inject a solution of NMDA and its co-agonist glycine to stimulate the receptors.
-
Data Acquisition: Continuously record the fluorescence intensity for several minutes post-injection.
-
Analysis: An effective antagonist will significantly reduce or block the NMDA-induced rise in intracellular calcium fluorescence compared to the vehicle-treated control.
Part 5: Concluding Remarks
The provided information represents a generalized framework for initiating research with This compound . Due to the absence of specific literature, all protocols require rigorous in-house validation. The success of these experiments will depend on careful optimization of cell densities, compound concentrations, and incubation times. It is imperative to maintain detailed records and include appropriate positive and negative controls to ensure the scientific validity of the results.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-(2H-tetrazol-5-yl)piperidine | 112626-96-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Biological Effects of New Tetrazole Compounds on Cancer Cell Lines (HeLa, MCF-7) and Common Microorganisms (Staphylococcus Aureus, Escherichia Coli, Candida Albicans) [ris.ui.ac.ir]
- 7. Investigation of Ugi-4CC derived 1H-tetrazol-5-yl-(aryl) methyl piperazinyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: synthesis, biology and 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
- 16. CAS#:91419-60-2 | 4-(1H-TETRAZOL-5-YL)-PIPERIDINE HYDROCHLORIDE | Chemsrc [chemsrc.com]
- 17. appretech.com [appretech.com]
- 18. 4-(1H-Tetrazol-5-yl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 19. 3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride | C6H12ClN5 | CID 71756982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. chemicalbook.com [chemicalbook.com]
Introduction: The Piperidine Scaffold as a "Privileged" Structure in Pharmacology
An In-Depth Guide to the Pharmacological Applications of Synthetic Piperidines: Application Notes & Protocols
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in over 70 FDA-approved drugs underscores its status as a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[4][5] The unique conformational flexibility of the piperidine ring, combined with its ability to serve as a basic nitrogen center for key hydrogen bonding, allows it to be strategically incorporated into molecules designed to interact with diverse protein classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[6][7][8]
This guide provides an in-depth exploration of the pharmacological applications of synthetic piperidines across several major therapeutic areas. Designed for researchers, scientists, and drug development professionals, it combines technical application notes with detailed, field-proven experimental protocols. We will delve into the causality behind experimental design, present quantitative data for comparative analysis, and visualize key pathways and workflows to provide a comprehensive resource for advancing piperidine-based drug discovery.
Central Nervous System (CNS) Modulation
The piperidine moiety is a frequent feature in drugs targeting the central nervous system, owing to its ability to be functionalized to achieve the requisite physicochemical properties for blood-brain barrier penetration.[7][8][9]
A. Opioid Receptor Modulation for Analgesia
Application Note: Synthetic piperidines form the structural basis for many of the most potent opioid analgesics, most notably fentanyl and its analogs. These compounds primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR).[10] Modern research focuses on designing piperidine derivatives with more nuanced pharmacological profiles to mitigate the severe side effects associated with traditional opioids, such as respiratory depression, tolerance, and dependence.[11][12]
Key strategies include the development of:
-
Biased Agonists: These ligands selectively activate G-protein signaling pathways (associated with analgesia) over β-arrestin recruitment pathways (linked to side effects).[13]
-
Dual-Acting Ligands: Compounds that combine MOR agonism with antagonism at other opioid receptors, like the δ-opioid receptor (DOR), have shown promise in reducing the development of tolerance.[11][12][14] The benzylpiperidine scaffold has been recently explored for developing such dual-acting ligands with potent antinociceptive effects and fewer adverse effects.[14]
Comparative Data: Opioid Receptor Binding and Functional Activity
| Compound Class | Example | Target(s) | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
| Phenylpiperidine | Fentanyl | MOR Agonist | ~1 | ~1 | N/A |
| 4-Substituted Piperazine | Compound 6 | MOR/DOR | MOR: ~1.5, DOR: ~6.6 | MOR: ~50 (Partial Agonist) | [11] |
| Benzylpiperidine | Compound 52 | MOR/σ1R | MOR: 56.4, σ1R: 11.0 | N/A (ED50 = 4.04 mg/kg) | [14] |
Protocol 1: In Vitro µ-Opioid Receptor (MOR) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a novel synthetic piperidine for the human µ-opioid receptor.
-
Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]naloxone) from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the binding affinity constant (Ki).
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]naloxone or [³H]diprenorphine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of synthetic piperidine derivatives.
-
Non-specific control: Naloxone (10 µM).
-
96-well plates, glass fiber filters, filtration apparatus, and a scintillation counter.[15]
-
-
Methodology:
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate test compound dilution, and 50 µL of cell membrane suspension.
-
Radioligand Addition: Add 50 µL of [³H]naloxone at a final concentration at or below its dissociation constant (Kd) to initiate the binding reaction. For determining non-specific binding, add 10 µM naloxone instead of the test compound.
-
Incubation: Incubate the plate for 60-90 minutes at 25°C to allow the binding to reach equilibrium.[15]
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of 10 µM naloxone) from total binding (counts with radioligand only).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining compound affinity via a competitive radioligand binding assay.
B. Dopamine & Serotonin Receptor Antagonism for Antipsychotic Action
Application Note: The piperidine scaffold is integral to both first-generation (typical) and second-generation (atypical) antipsychotics. The therapeutic effect of these drugs is primarily mediated by the antagonism of dopamine D2 receptors in the mesolimbic pathway.[16] However, strong D2 antagonism is also linked to extrapyramidal side effects. Atypical antipsychotics, many of which are piperidine derivatives (e.g., Risperidone), achieve a better safety profile by exhibiting a combined antagonism of D2 and serotonin 5-HT2A receptors.[17][18] This dual action is believed to be crucial for treating both positive and negative symptoms of schizophrenia while minimizing motor side effects.[18] Current drug discovery efforts focus on fine-tuning the D2/5-HT2A affinity ratio in novel piperidine-based compounds.[19]
Simplified Signaling: D2 Receptor Antagonism
Caption: Antipsychotics block dopamine from inhibiting adenylyl cyclase, modulating downstream signaling.
Antihistamines (H1 Receptor Antagonism)
Application Note: Piperidine derivatives are central to the development of second-generation antihistamines, such as fexofenadine and loratadine.[20] Unlike first-generation agents, which readily cross the blood-brain barrier and cause sedation, these newer compounds are designed to be substrates for the P-glycoprotein efflux pump in the brain endothelium. This feature, combined with higher polarity, restricts their CNS penetration, leading to a non-sedating profile. The piperidine ring in these molecules is a key pharmacophoric element that orients the other substituents for optimal interaction with the histamine H1 receptor, providing potent and selective antagonism.[21]
Comparative Data: H1 Receptor Binding Affinities
| Compound | Generation | Piperidine-Based? | H1 Receptor Ki (nM) | Sedative Properties | Reference |
| Diphenylpyraline | First | Yes | ~10-20 | High | [20] |
| Fexofenadine | Second | Yes | ~10 | Low / None | [20] |
| Loratadine | Second | Yes | ~5-15 | Low / None | [20] |
| Cetirizine | Second | No (Piperazine) | ~6 | Low | [20] |
Anticancer Applications
Application Note: The structural versatility of the piperidine ring has led to its emergence in a wide array of anticancer agents with diverse mechanisms of action.[3][22][23] Highly functionalized piperidines have been shown to act as potent radical scavengers and cytotoxic agents against various human cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT29).[24] The mechanisms are varied and can include the induction of apoptosis through mitochondrial stress, inhibition of key oncogenic kinases, and direct interaction with DNA.[23][25] A critical aspect of developing piperidine-based anticancer drugs is to ensure selectivity for cancer cells over normal cells. This is assessed by calculating a selectivity index (SI), which compares the cytotoxicity (e.g., GI50) in a cancer cell line to that in a non-cancerous cell line (e.g., HaCaT keratinocytes).[24] A high SI value is a strong indicator of a favorable therapeutic window.[26]
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxic effect of novel piperidine compounds on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[25][26]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3) and a non-cancerous control cell line (e.g., HaCaT).
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS.
-
Test Compounds: Serial dilutions of piperidine derivatives in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl).
-
96-well plates, multichannel pipette, microplate reader.[15][27]
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[26][27]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[27]
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.[26][27]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot the percent viability against the log concentration of the test compound to determine the IC50 or GI50 value.
-
Calculate the Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.
-
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.
Conclusion and Future Directions
Synthetic piperidines are undeniably a pillar of medicinal chemistry, providing the foundational architecture for drugs across a remarkable spectrum of therapeutic areas.[1][28] The continued exploration of this scaffold is driven by modern synthetic innovations, including multicomponent reactions and biocatalytic methods that enable the rapid and efficient construction of complex, highly functionalized derivatives.[29][30][31] Future research will increasingly focus on leveraging stereochemistry through the design of chiral piperidines and conformationally restricted systems (e.g., spirocycles) to enhance biological activity, improve pharmacokinetic profiles, and reduce off-target toxicities.[8][32] This ongoing evolution ensures that the piperidine scaffold will remain a vital and productive starting point for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SR-17018 - Wikipedia [en.wikipedia.org]
- 14. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. benchchem.com [benchchem.com]
- 24. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. news-medical.net [news-medical.net]
- 31. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 32. thieme-connect.de [thieme-connect.de]
Application Notes & Protocols: In Vivo Administration of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
Section 1: Compound Profile & Mechanism of Action
Introduction to 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
This compound is a heterocyclic compound featuring a piperidine ring linked to a tetrazole moiety. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often utilized in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] While this specific molecule is not a widely marketed drug, its structural motifs are present in compounds targeting the central nervous system (CNS). Structurally related piperidine-tetrazole compounds have been investigated for their activity as N-methyl-D-aspartic acid (NMDA) receptor antagonists.[3][4] However, the primary focus of this guide is based on the GABAergic potential of piperidine-based structures. The Gamma-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter system in the CNS, and GABA-A receptors are the targets for a wide range of anxiolytic, sedative, and anticonvulsant drugs.[5][6]
Given its structure, this compound is hypothesized to act as a modulator of GABA-A receptors. This guide provides the necessary protocols for its initial in vivo characterization in animal models, with a focus on assessing potential anxiolytic effects.
Physicochemical Properties & Safety
A thorough understanding of the compound's properties is critical for accurate and safe experimental design.
| Property | Value / Information | Source & Rationale |
| Molecular Formula | C₆H₁₂ClN₅ | PubChem CID: 71756982[7] |
| Molecular Weight | 189.65 g/mol | PubChem CID: 71756982[7] |
| Form | Typically a white to off-white solid. | General characteristic of hydrochloride salts. |
| Solubility | Expected to be soluble in aqueous solutions like water, saline, and PBS. | The hydrochloride salt form enhances aqueous solubility. |
| Storage | Store at 2-8°C, desiccated, and protected from light. | Standard practice for preserving the integrity of research compounds. |
| Safety | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7] | Always consult the Safety Data Sheet (SDS). Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or chemical fume hood. |
Scientific Rationale: Why Target the GABA-A Receptor?
GABA-A receptors are ligand-gated ion channels that mediate fast synaptic inhibition. When activated by GABA, they allow chloride ions to enter the neuron, causing hyperpolarization and reducing the likelihood of an action potential.[8] Agonists or positive allosteric modulators of this receptor enhance this inhibitory effect, leading to CNS depression. This mechanism is the basis for the therapeutic effects of benzodiazepines and other anxiolytics.[5] By investigating a novel piperidine-tetrazole compound, researchers can explore new chemical scaffolds for modulating GABAergic neurotransmission, potentially leading to new therapies for anxiety, epilepsy, or sleep disorders.
Section 2: Formulation & Dosing for In Vivo Studies
Vehicle Selection: A Critical First Step
The choice of vehicle is paramount for ensuring drug solubility, stability, and animal safety. An inappropriate vehicle can lead to poor bioavailability, local tissue irritation, or confounding toxicological effects.[9][10]
Recommended Primary Vehicle:
-
0.9% Sterile Saline: As a hydrochloride salt, the compound is expected to be soluble in isotonic saline. This is the preferred vehicle due to its physiological compatibility and minimal potential for toxicity.[11]
Alternative Vehicles (for solubility issues):
-
Phosphate-Buffered Saline (PBS): Similar to saline, maintains physiological pH.
-
5% DMSO in Saline: For compounds with poor aqueous solubility, a small percentage of Dimethyl Sulfoxide (DMSO) can be used as a co-solvent.[11] Scientist's Note: The concentration of DMSO should be kept to a minimum (<10% v/v) and a vehicle-only control group must always be included, as DMSO can have its own biological effects.[9]
Step-by-Step Drug Formulation Protocol
This protocol ensures a sterile, homogenous solution for administration.
-
Preparation: Work within a laminar flow hood or on a disinfected lab bench to maintain sterility.
-
Calculation: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (e.g., 10 mL/kg).
-
Weighing: Accurately weigh the required amount of this compound using an analytical balance.
-
Dissolution:
-
Place the weighed compound into a sterile conical tube.
-
Add approximately 80% of the final required volume of sterile 0.9% saline.
-
Vortex thoroughly for 1-2 minutes.
-
If dissolution is slow, use a sonicating water bath for 5-10 minutes.
-
-
Final Volume: Once fully dissolved, add sterile saline to reach the final calculated volume (q.s.).
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial. This is a critical step to prevent infection.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, date, and store at 2-8°C. Warm to room temperature before administration.[12]
Dose Calculation Table
Dosages for novel compounds are typically determined through dose-ranging studies. The following table provides example calculations for a common dose volume of 10 mL/kg.
| Animal Weight (g) | Dose (mg/kg) | Stock Conc. (mg/mL) | Injection Volume (mL) |
| 20 | 5 | 0.5 | 0.20 |
| 25 | 5 | 0.5 | 0.25 |
| 30 | 5 | 0.5 | 0.30 |
| 20 | 10 | 1.0 | 0.20 |
| 25 | 10 | 1.0 | 0.25 |
| 30 | 10 | 1.0 | 0.30 |
Formula: Injection Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Stock Concentration (mg/mL)
Section 3: In Vivo Administration Methodologies
The choice of administration route significantly impacts the pharmacokinetics (absorption, distribution, metabolism, excretion) of a compound. For initial CNS screening, intraperitoneal injection and oral gavage are the most common methods.
Workflow for In Vivo Administration
The following diagram outlines the critical decision points and steps in a typical in vivo dosing experiment.
Caption: General workflow for in vivo compound administration.
Detailed Protocol: Intraperitoneal (IP) Injection (Mouse)
IP injection is favored for its rapid systemic absorption and ease of administration.[13]
-
Materials:
-
Dosing solution
-
Sterile 1 mL syringe
-
Sterile 25-27G needle[14]
-
70% ethanol wipes
-
-
Procedure:
-
Restraint: Securely restrain the mouse using the scruff technique to expose the abdomen. The animal should be in dorsal recumbency (on its back) with its head tilted slightly downward.[15] This helps to move the abdominal organs away from the injection site.[12]
-
Site Identification: Visualize the mouse's abdomen divided into four quadrants. The target injection site is the lower right quadrant.[12] This location avoids the cecum (typically on the left) and the urinary bladder.[15]
-
Disinfection: Wipe the injection site with a 70% ethanol swab.[15]
-
Injection: With the needle bevel facing up, insert it at a 30-45 degree angle into the identified quadrant.[12] Penetrate the abdominal wall but avoid deep insertion to prevent organ damage.[13]
-
Aspiration (Optional but Recommended): Gently pull back the plunger. If you see yellow fluid (urine), clear fluid (intestinal contents), or blood, withdraw the needle and do not inject. Use a fresh syringe and needle for a new attempt.[15]
-
Administration: If aspiration is clear, depress the plunger smoothly to administer the solution.
-
Withdrawal: Remove the needle swiftly and return the animal to its home cage.[13]
-
Monitoring: Observe the animal for at least 15-30 minutes for any immediate adverse reactions like distress or bleeding at the injection site.[13][16]
-
Detailed Protocol: Oral Gavage (PO) (Mouse)
Oral gavage ensures a precise dose is delivered directly to the stomach, mimicking oral drug administration in humans.[17][18]
-
Materials:
-
Procedure:
-
Measure Tube Length: Before restraining, measure the gavage needle against the mouse from the tip of its nose to the last rib (xiphoid process).[20][21] This is the maximum insertion depth to reach the stomach without causing perforation.[17]
-
Restraint: Scruff the mouse firmly to immobilize its head and extend the neck. This creates a straighter path to the esophagus.[19][21] The animal should be held in an upright, vertical position.
-
Insertion: Gently introduce the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the back of the throat.[17][19]
-
Advancement: The tube should slide easily down the esophagus. The animal may exhibit a swallowing reflex. Crucially, if any resistance is met, stop immediately and withdraw. [18][21] Forcing the tube can cause fatal esophageal or tracheal perforation.
-
Administration: Once the needle is inserted to the pre-measured depth, administer the solution slowly and steadily over 2-3 seconds.[19]
-
Withdrawal: Smoothly remove the gavage needle along the same path of insertion.[20]
-
Monitoring: Return the animal to its cage and observe closely for 5-10 minutes for any signs of respiratory distress (e.g., gasping, coughing), which could indicate accidental administration into the trachea.[19][21]
-
Section 4: Application in a Behavioral Model: The Elevated Plus Maze (EPM)
Rationale for the EPM
The EPM is a widely validated behavioral assay for assessing anxiety-like behavior in rodents.[22][23][24] The test is based on the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[25] Anxiolytic compounds, such as benzodiazepines, typically increase the proportion of time spent and the number of entries into the exposed "open arms" of the maze.[24][25]
Experimental Design & Workflow
A robust EPM study design includes control groups to ensure that observed effects are due to the compound's anxiolytic properties and not other factors like sedation or motor impairment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor γ2 subunit knockdown mice have enhanced anxiety-like behavior but unaltered hypnotic response to benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-Activated Agonist-Potentiator of GABAA Receptors for Reversible Neuroinhibition in Wildtype Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride | C6H12ClN5 | CID 71756982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GABAergic Afferents Activate Both GABAA and GABAB Receptors in Mouse Substantia Nigra Dopaminergic Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. scribd.com [scribd.com]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. protocols.io [protocols.io]
- 17. research.sdsu.edu [research.sdsu.edu]
- 18. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. research.fsu.edu [research.fsu.edu]
- 22. Elevated plus maze protocol [protocols.io]
- 23. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 24. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for the Quantitative Analysis of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
Introduction
4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is a heterocyclic compound featuring both a tetrazole and a piperidine moiety. The accurate quantification of this active pharmaceutical ingredient (API) is critical for ensuring the quality, safety, and efficacy of drug products. The presence of the polar, basic piperidine ring and the acidic tetrazole ring presents unique challenges for chromatographic separation and analysis. This guide provides detailed, validated analytical methods for the precise quantification of this compound, tailored for researchers, scientists, and professionals in drug development and quality control.
The methodologies presented herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines outlined by the International Council for Harmonisation (ICH) Q2(R1), ensuring the generation of reliable and reproducible data.[1][2][3][4]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₆H₁₂ClN₅ | [5][6] |
| Molecular Weight | 189.65 g/mol | [5][7] |
| Appearance | White to off-white solid | Assumed based on typical hydrochloride salts |
| Solubility | Soluble in water and polar organic solvents like methanol | Inferred from its polar structure and hydrochloride salt form |
| UV Absorbance | Tetrazole ring exhibits UV absorbance, typically below 250 nm | [2][5] |
The polar nature of the molecule, due to the presence of the tetrazole and piperidine rings, and its existence as a hydrochloride salt, dictates the choice of analytical techniques and sample preparation procedures. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique, provided the stationary and mobile phases are carefully selected to achieve adequate retention and symmetrical peak shape for this polar, basic compound.[8]
Method 1: Quantitative Analysis by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This primary method is a robust and widely accessible technique for the routine quantification of this compound. The principle lies in the separation of the analyte from potential impurities on a nonpolar stationary phase with a polar mobile phase, followed by detection using a UV spectrophotometer.
Causality of Experimental Choices
-
Stationary Phase: A polar-embedded or polar-endcapped C18 column is selected. Standard C18 columns can exhibit poor retention and peak tailing for polar basic compounds due to interactions between the basic piperidine nitrogen and residual silanols on the silica surface.[8] The polar modifications on the stationary phase create a hydration layer that shields these silanols, leading to improved peak shape and reproducibility.
-
Mobile Phase: A mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol) is employed. The buffer (e.g., phosphate or formate) is crucial for controlling the pH and ensuring consistent ionization of the analyte, which is critical for reproducible retention times. A slightly acidic pH (e.g., 3-4) will ensure the piperidine nitrogen is protonated and the tetrazole ring is in a consistent state, which often leads to better peak shapes for basic compounds.
-
Detection Wavelength: The tetrazole ring is the primary chromophore in the molecule. While unsubstituted tetrazoles absorb strongly below 200 nm, substituted tetrazoles often exhibit absorbance maxima at higher, more selective wavelengths.[1][2][5] A wavelength of 215 nm is chosen as a starting point to ensure sufficient sensitivity, as many tetrazole derivatives show absorbance in this region.[9] A full UV scan of a standard solution is recommended to determine the optimal wavelength for maximum absorbance and selectivity.
Experimental Workflow for RP-HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of this compound by RP-HPLC-UV.
Detailed Protocol for RP-HPLC-UV Analysis
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile or methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Potassium dihydrogen phosphate (KH₂PO₄) or Formic acid (for mobile phase preparation)
-
Phosphoric acid or Sodium hydroxide (for pH adjustment)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon, Empower).
-
Analytical balance.
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Polar-embedded C18 (e.g., Luna Omega Polar C18), 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes, then hold at 40% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
4. Preparation of Solutions:
-
Mobile Phase A: Dissolve the appropriate amount of KH₂PO₄ in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[10]
5. Method Validation: The method must be validated according to ICH Q2(R1) guidelines.[1][2][3][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be confirmed using a diode array detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | % Recovery should be between 98.0% and 102.0% for the assay of the drug substance. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | To be determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Method 2: Stability-Indicating HPLC Method and Analysis by LC-MS
For comprehensive analysis, especially during drug development and stability studies, a stability-indicating method is required. This method must be able to separate the active ingredient from its degradation products.[9][11] Furthermore, coupling liquid chromatography with mass spectrometry (LC-MS) provides an orthogonal detection method that offers higher selectivity and structural information about the analyte and any impurities.
Causality of Experimental Choices
-
Forced Degradation Studies: To develop a stability-indicating method, the drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[9][11] The HPLC method is then optimized to resolve the main peak from all degradation product peaks.
-
LC-MS for Specificity and Identification: Mass spectrometry offers highly specific detection based on the mass-to-charge ratio (m/z) of the analyte. This is particularly useful for confirming the identity of the main peak and for identifying unknown degradation products. Electrospray ionization (ESI) in positive mode is suitable for this compound, as the piperidine nitrogen can be readily protonated.
Experimental Workflow for Stability-Indicating Analysis
Caption: Workflow for developing and applying a stability-indicating LC-MS method.
Detailed Protocol for Stability-Indicating LC-MS Analysis
1. Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the API in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the API solution to UV light (254 nm) for 48 hours.
-
Neutralize the acidic and basic solutions before injection.
2. LC-MS Instrumentation and Conditions:
-
LC System: UHPLC/HPLC system coupled to a mass spectrometer.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions: Similar to Method 1, but with a volatile mobile phase additive like formic acid instead of a non-volatile buffer like phosphate.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full Scan (to identify unknowns) and/or Selected Ion Monitoring (SIM) for quantification.
-
Expected m/z for [M+H]⁺: 154.1 (for the free base C₆H₁₁N₅).
-
Optimize other MS parameters (e.g., capillary voltage, cone voltage) by infusing a standard solution.
-
3. Data Analysis and Interpretation:
-
Analyze the chromatograms from the forced degradation samples to ensure all degradation peaks are baseline-resolved from the main API peak.
-
Use the mass spectra to confirm the identity of the API peak and to propose structures for the major degradation products based on their m/z values.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[1][2][3][4] The method is considered "stability-indicating" if it can accurately quantify the decrease in the amount of the API due to degradation.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of this compound. The RP-HPLC-UV method is suitable for routine quality control, while the stability-indicating LC-MS method is essential for in-depth analysis during drug development and for stability testing. The successful implementation of these protocols, with adherence to proper validation procedures, will ensure the generation of high-quality data that meets regulatory expectations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijrpc.com [ijrpc.com]
- 8. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 9. jchps.com [jchps.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
The Tetrazole Moiety in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Rise of the Tetrazole Ring in Drug Design
In the landscape of contemporary medicinal chemistry, the tetrazole scaffold has emerged as a cornerstone for the design of novel therapeutics. This five-membered heterocyclic ring, containing four nitrogen atoms and one carbon, while not found in nature, possesses a unique combination of physicochemical properties that make it an invaluable tool for drug developers.[1] Its most prominent role is that of a bioisostere for the carboxylic acid group, a common functional moiety in a vast array of biologically active molecules.[2] The strategic replacement of a carboxylic acid with a tetrazole can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic profile, including enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of tetrazole compounds. It delves into the rationale behind their use, offers detailed protocols for their synthesis and evaluation, and presents case studies that highlight their successful application in marketed pharmaceuticals.
I. The Tetrazole as a Carboxylic Acid Bioisostere: A Comparative Analysis
The concept of bioisosterism, the substitution of a chemical group with another that retains the parent molecule's biological activity, is a fundamental strategy in drug design. The 5-substituted-1H-tetrazole is a classic bioisostere of the carboxylic acid, owing to their similar steric and electronic properties.[5]
A. Physicochemical Properties: A Tale of Two Acids
The efficacy of this bioisosteric replacement is rooted in the comparable acidity of the two functional groups. Both 5-substituted-1H-tetrazoles and carboxylic acids exhibit pKa values in a similar range, ensuring they are predominantly ionized at physiological pH.[6] This anionic character is often critical for the interaction with biological targets. However, a key differentiator lies in their lipophilicity. Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, a property that can be leveraged to enhance membrane permeability and absorption.[7]
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Implication in Drug Design |
| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 | Both are ionized at physiological pH, allowing for similar ionic interactions with biological targets.[8] |
| Lipophilicity (logP) | Lower | Higher | Increased lipophilicity of tetrazoles can improve membrane permeability and oral bioavailability.[9] |
| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation) | Generally more resistant to metabolic degradation | Enhanced metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.[9] |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | Primarily a hydrogen bond acceptor, with the N-H acting as a donor. | The delocalized negative charge in the tetrazolate anion offers a different hydrogen bonding pattern compared to the carboxylate.[1] |
B. Metabolic Stability: A Key Advantage
A significant driver for employing the tetrazole-for-carboxylic-acid switch is the enhanced metabolic stability of the tetrazole ring.[9] Carboxylic acids are often susceptible to Phase II metabolic transformations, particularly glucuronidation, which can lead to rapid clearance from the body. The resulting acyl glucuronides can also be chemically reactive, potentially leading to toxicity.[1] Tetrazoles, while they can undergo N-glucuronidation, form more stable conjugates that are not associated with the same toxicological risks.[1]
II. Synthetic Protocols for 5-Substituted-1H-Tetrazoles
The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[10] Various catalysts can be employed to facilitate this reaction, with zinc salts being a popular choice due to their efficacy and safety profile.[10]
A. General Protocol for the Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles
This protocol describes a general and robust method for the synthesis of a wide range of 5-substituted-1H-tetrazoles from the corresponding nitriles.
Diagrammatic Workflow:
General Synthetic Workflow
Materials:
-
Nitrile (1 equivalent)
-
Sodium azide (NaN₃) (1.5 - 2 equivalents)
-
Zinc chloride (ZnCl₂) (0.5 - 1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 4N solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile (1.0 eq), sodium azide (1.5 eq), and zinc chloride (0.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (typically 0.5-1.0 M with respect to the nitrile).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the nitrile.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Acidification: Acidify the aqueous mixture to pH 2-3 with 4N HCl. This will protonate the tetrazole and precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point should also be determined.
B. Case Study: Synthesis of 5-Phenyl-1H-tetrazole
This protocol provides a specific example of the general procedure for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile.
Materials:
-
Benzonitrile (1.03 g, 10 mmol)
-
Sodium azide (0.975 g, 15 mmol)
-
Zinc chloride (0.68 g, 5 mmol)
-
Anhydrous DMF (20 mL)
-
4N HCl
-
Ethyl acetate
-
Deionized water
Procedure:
-
Follow the general protocol for the zinc-catalyzed synthesis of 5-substituted-1H-tetrazoles.
-
The reaction is typically complete within 6-8 hours.
-
After work-up and purification by recrystallization from ethanol, 5-phenyl-1H-tetrazole is obtained as a white solid.
Expected Yield: 85-95% Melting Point: 215-217 °C
III. Application Notes: Evaluating Tetrazole-Containing Compounds
The successful incorporation of a tetrazole moiety into a drug candidate requires careful evaluation of its physicochemical and metabolic properties.
A. Protocol for Determining the Acid Dissociation Constant (pKa)
The pKa is a critical parameter that influences the ionization state of a compound at physiological pH. Potentiometric titration is a common and accurate method for its determination.
Metabolic Stability Assay Workflow
Materials:
-
Tetrazole compound and its carboxylic acid analog (as a comparator)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Cold acetonitrile containing an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator shaker set to 37 °C
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing the liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Initiation: Pre-incubate the plate at 37 °C for 5-10 minutes. Initiate the metabolic reaction by adding the test compound to the wells.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the appropriate equations.
-
IV. Case Studies in Drug Development
The successful application of tetrazoles as carboxylic acid bioisosteres is exemplified by several blockbuster drugs.
A. Losartan: An Angiotensin II Receptor Antagonist
Losartan was the first of its class of angiotensin II receptor blockers (ARBs) to be marketed for the treatment of hypertension. [9]The tetrazole moiety in losartan is crucial for its activity, as it mimics the carboxylate group of the natural ligand, angiotensin II, allowing it to bind effectively to the AT₁ receptor. The replacement of a potential carboxylic acid with the tetrazole group contributed to the favorable pharmacokinetic profile of losartan.
Diagrammatic Representation of Losartan Binding:
Losartan-AT1 Receptor Interaction
B. Valsartan: Another Successful ARB
Similar to losartan, valsartan is another widely prescribed ARB for hypertension and heart failure that features a tetrazole ring. [9]The synthesis of valsartan involves the formation of the tetrazole ring from a nitrile precursor in one of the key steps. The presence of the tetrazole in valsartan is essential for its high-affinity binding to the AT₁ receptor.
V. Conclusion
The tetrazole ring has firmly established itself as a privileged scaffold in medicinal chemistry. Its ability to act as a bioisosteric replacement for the carboxylic acid group offers a powerful strategy to enhance the drug-like properties of a molecule. By providing improved metabolic stability and modulating lipophilicity, the tetrazole moiety can significantly contribute to the development of safer and more effective medicines. The protocols and application notes provided in this guide are intended to equip researchers with the fundamental knowledge and practical tools to effectively utilize tetrazole compounds in their drug discovery and development endeavors.
VI. References
-
AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. Retrieved from --INVALID-LINK--
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(15), 5933-5958. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Carboxylic Acids and Their Tetrazole Bioisosteres in Drug Discovery. Retrieved from --INVALID-LINK--
-
Carpentier, F., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 24(3), 471-477. Retrieved from --INVALID-LINK--
-
Duncia, J. V., et al. (1991). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-2547. Retrieved from --INVALID-LINK--
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres in drug design. Bioorganic & Medicinal Chemistry, 10(10), 3379-3393. Retrieved from --INVALID-LINK--
-
Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Retrieved from --INVALID-LINK--
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from --INVALID-LINK--
-
Patowary, P., et al. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Drug Delivery and Therapeutics, 11(5), 164-173. Retrieved from --INVALID-LINK--
-
Peter, S., et al. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. The Journal of Organic Chemistry, 72(25), 9757-9760. Retrieved from --INVALID-LINK--
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from --INVALID-LINK--
-
ResearchGate. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Retrieved from --INVALID-LINK--
-
Springer Nature Experiments. (2017). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from --INVALID-LINK--
-
U.S. Patent No. 7,915,425. (2011). Process for the preparation of losartan. Retrieved from --INVALID-LINK--
-
Z. P. Demko & K. B. Sharpless. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. Retrieved from --INVALID-LINK--
-
Zamani, L., et al. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 145-149. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Carboxylic Acids and Their Tetrazole Bioisosteres in Drug Discovery. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Carboxylic Acids and Their Tetrazole Bioisosteres in Drug Discovery. Retrieved from --INVALID-LINK--
-
Allen, F. H., et al. (2012). The bioisosteric similarity of the tetrazole and carboxylate anions: clues from the topologies of the electrostatic potential and of the electron density. Journal of computer-aided molecular design, 26(6), 671-683. Retrieved from --INVALID-LINK--
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
Welcome to the technical support guide for 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride (CAS No: 91419-60-2).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges, with a primary focus on solubility issues, associated with this compound. This guide synthesizes technical data with practical, field-proven insights to ensure your experiments are both efficient and successful.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and properties of this compound.
Q1: What are the fundamental chemical properties of this compound?
A1: this compound is a heterocyclic compound with the molecular formula C6H12ClN5 and a molecular weight of approximately 189.65 g/mol .[1] It incorporates both a piperidine ring, which is a basic saturated heterocycle, and a tetrazole ring, an acidic moiety.[4][5] The tetrazole ring is often used in medicinal chemistry as a bioisostere for a carboxylic acid group, which can improve metabolic stability and other pharmacokinetic properties.[6][7][8] The hydrochloride salt form is intended to enhance aqueous solubility.
Q2: Why is my compound, this compound, exhibiting poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4)?
A2: The solubility challenge with this molecule at neutral pH is primarily due to its zwitterionic nature. A zwitterion is a neutral molecule possessing both positive and negative charges.[9] In this specific case:
-
The piperidine nitrogen is basic (pKa ≈ 10-11) and will be protonated and positively charged at pH 7.4.[9]
-
The tetrazole ring is acidic (pKa ≈ 4.9 for the parent tetrazole) and will be deprotonated and negatively charged at pH 7.4.[10]
At a pH value near its isoelectric point (pI), the net charge is minimal, leading to strong intermolecular interactions in the solid state (crystal lattice energy) and consequently, low aqueous solubility.[9]
Q3: What are the recommended initial solvents for preparing a stock solution?
A3: For initial stock solution preparation, polar organic solvents are generally recommended.
-
Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.[10]
-
Methanol is another potential solvent.[10]
It is crucial to prepare a high-concentration stock in one of these solvents, which can then be diluted into the final aqueous buffer. This approach minimizes the risk of the compound not dissolving directly in an aqueous medium.
Q4: I diluted my DMSO stock solution into an aqueous buffer and observed precipitation. What is happening and how can I prevent it?
A4: This is a very common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. To prevent this:
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible (typically ≤1%) to avoid solvent effects on your biological system, but high enough to maintain solubility.[11]
-
Use a stepwise dilution: Instead of a single large dilution, perform intermediate dilutions into a buffer that contains a higher percentage of an organic co-solvent.[11]
-
Employ sonication or gentle warming: These methods can help to overcome the initial energy barrier for dissolution. However, be cautious as the compound may precipitate out again upon cooling to room or physiological temperature.[9]
Section 2: Troubleshooting Guide for Solubility Issues
This section provides a systematic approach to resolving solubility problems encountered during your experiments.
Issue 1: The compound fails to dissolve in the desired aqueous buffer.
Root Cause Analysis:
The primary reason for poor solubility is often an inappropriate pH of the solvent, which fails to adequately ionize the molecule and disrupt the crystal lattice.
Troubleshooting Workflow:
References
- 1. appretech.com [appretech.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS#:91419-60-2 | 4-(1H-TETRAZOL-5-YL)-PIPERIDINE HYDROCHLORIDE | Chemsrc [chemsrc.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. phmethods.net [phmethods.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. As a bioisosteric replacement for a carboxylic acid moiety, the tetrazole group in this molecule is of significant interest in medicinal chemistry for enhancing metabolic stability and other pharmacological properties.[1][2][3][4][5]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt the synthesis to your specific laboratory conditions and scale.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy.
Q1: What is the principal synthetic route to this compound?
The most prevalent and direct method is the [3+2] cycloaddition reaction between an azide source, typically sodium azide (NaN₃), and the nitrile group of a 4-cyanopiperidine precursor.[6] This reaction forms the 5-substituted 1H-tetrazole ring. The final step involves the formation of the hydrochloride salt, which aids in purification and improves the compound's stability and handling characteristics.
Q2: Why is a catalyst often required for the cycloaddition reaction?
The nitrile carbon is not sufficiently electrophilic to react readily with the azide anion. A catalyst, typically a Lewis acid (e.g., zinc salts, aluminum chloride) or a Brønsted acid (e.g., ammonium chloride, triethylammonium chloride), is used to activate the nitrile group.[7][8] The catalyst coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by the azide.[2][9] This activation is crucial for achieving reasonable reaction rates and yields, especially with unactivated alkyl nitriles like 4-cyanopiperidine.[7]
Q3: Should I use a protected (e.g., N-Boc) or unprotected 4-cyanopiperidine as the starting material?
This choice depends on your overall synthetic strategy and the specific reaction conditions.
-
Using N-Boc-4-cyanopiperidine: This is often the preferred route. The Boc (tert-butoxycarbonyl) protecting group prevents the secondary amine of the piperidine ring from participating in side reactions. It also improves the solubility of the starting material in common organic solvents. The Boc group is typically removed with a strong acid (like HCl in EtOAc or dioxane) in the final step, which conveniently and simultaneously forms the desired hydrochloride salt.[10][11][12]
-
Using 4-Cyanopiperidine Hydrochloride: While it seems more direct, using the unprotected form can be problematic. The free secondary amine can be protonated under acidic catalytic conditions, potentially hindering the reaction. Furthermore, its solubility profile can complicate the reaction setup.
Q4: What are the most critical safety precautions for this synthesis?
The primary hazard is the use of sodium azide (NaN₃). When sodium azide comes into contact with acids, it forms the highly toxic, volatile, and explosive hydrazoic acid (HN₃).[13][14][15]
Critical Safety Measures:
-
Avoid Acidic Conditions: Never mix sodium azide directly with strong acids. During the reaction, conditions should be neutral or slightly basic to minimize HN₃ formation.[16]
-
Use Non-Metal Equipment: Avoid contact of azides with heavy metals (e.g., lead, copper, zinc in pipes or spatulas), as this can form highly shock-sensitive and explosive heavy metal azides.[17][18] Use ceramic or plastic spatulas.
-
Proper Quenching & Disposal: Any residual azide in the reaction mixture must be carefully quenched (e.g., with sodium nitrite under acidic conditions) before disposal. Dispose of azide-containing waste in designated containers.[13]
-
Work in a Ventilated Area: Always handle sodium azide powder and conduct the reaction in a certified chemical fume hood.[17]
Part 2: Troubleshooting Guide for the Cycloaddition Reaction
This section provides a structured approach to diagnosing and solving common experimental issues.
Workflow: Synthesis of this compound
Caption: General synthetic workflow from the protected starting material to the final product.
Problem Area 1: Low or No Conversion of Starting Material
Q: I've run the reaction for the specified time, but TLC/LCMS analysis shows mostly unreacted 4-cyanopiperidine. What went wrong?
This is a common issue pointing to insufficient reaction activation or suboptimal conditions.
Troubleshooting Flowchart: Low Conversion
Caption: Decision-making flowchart for troubleshooting low reaction conversion.
Detailed Causality:
-
Insufficient Temperature: The [3+2] cycloaddition has a significant activation energy barrier. Most procedures require temperatures between 100-150 °C.[2] Ensure your heating mantle or oil bath is calibrated and providing consistent heat.
-
Inactive Catalyst:
-
Lewis Acids (e.g., ZnBr₂, ZnCl₂): These can be hygroscopic. If the catalyst has absorbed moisture, its activity will be severely diminished. Use freshly opened or properly stored catalyst. The Sharpless method using zinc salts in water is a robust alternative that avoids anhydrous conditions.[7][16]
-
Ammonium Salts (e.g., NH₄Cl): These act as a source of protons to activate the nitrile. Ensure the correct stoichiometry is used. Some protocols use amine salts like triethylammonium chloride, which can offer better solubility in organic solvents.[8]
-
-
Solvent Purity:
-
DMF: This is the most common solvent but can contain water, which may interfere with Lewis acid catalysts. It can also decompose at high temperatures to form dimethylamine, which can cause side reactions.[8] Using freshly distilled or anhydrous grade DMF is recommended.
-
Moisture: If you are not using an aqueous system, ambient humidity can be a significant problem, especially with hygroscopic reagents.[19] Consider running the reaction under an inert atmosphere (N₂ or Ar).
-
Problem Area 2: Poor Isolated Yield Despite Full Conversion
Q: My starting material is gone, but my final isolated yield is much lower than expected. Where is my product?
This issue typically points to problems during the workup and purification stages. The product is an ionic salt, and its solubility can be tricky.
Key Considerations:
-
Incomplete Precipitation: The product is precipitated from the reaction mixture upon acidification after the reaction is complete and cooled. The final pH is critical. If the solution is not acidic enough (target pH ~1-2), the product may remain partially dissolved. Add acid (e.g., concentrated HCl) dropwise while monitoring the pH and observing for maximal precipitation.[9]
-
Product Loss During Extraction: Before acidification, an aqueous wash is often performed to remove excess inorganic salts. If the pH of this wash is inadvertently acidic, you could protonate your product and lose it to the aqueous layer. Conversely, if you are working with the N-Boc protected intermediate, it is less polar and soluble in organic solvents like ethyl acetate. Ensure you are collecting the correct phase.
-
Filtration Losses: The precipitated product can sometimes be very fine, passing through standard filter paper. Using a fine-porosity fritted funnel or two layers of filter paper can help. Ensure the solid is washed with a minimal amount of a cold, non-polar solvent (like cold acetone or diethyl ether) to remove soluble impurities without dissolving the product.
Problem Area 3: Product Purity Issues
Q: My final product shows significant impurities in its NMR or LCMS spectrum. What are they and how do I get rid of them?
-
Residual DMF: DMF has a high boiling point and can be difficult to remove under vacuum. If present, it will appear in the ¹H NMR spectrum around 8.0, 2.9, and 2.7 ppm.
-
Solution: After filtration, wash the solid product thoroughly with a solvent in which DMF is soluble but the product is not (e.g., diethyl ether or cold isopropanol). A final slurry wash may be necessary.
-
-
Organotin/Zinc Residues: If using metal-based catalysts, trace amounts can remain in the product.[8]
-
Solution: A thorough wash of the filtered solid with a chelating solution (like dilute aqueous ammonium chloride or EDTA) followed by deionized water and then a non-polar solvent can help remove residual metal salts.
-
-
Recrystallization: If simple washing is insufficient, recrystallization is the best method for purification.
-
Solvent System: A common system is a polar protic solvent like ethanol or isopropanol, sometimes with the addition of a co-solvent like diethyl ether to induce precipitation.[1]
-
Part 3: Detailed Experimental Protocols
These protocols offer two validated methods. Always perform a thorough risk assessment before beginning any experiment.
Protocol 1: N-Boc Protected Route with Zinc Bromide Catalyst (Aqueous)
This method, adapted from the principles developed by Sharpless and coworkers, is advantageous due to its use of water as a solvent, which mitigates the risk of explosion and avoids the hazards of hydrazoic acid formation by maintaining a slightly alkaline pH during the reaction.[16]
| Reagent | M.W. | Amount | Moles | Equiv. |
| N-Boc-4-cyanopiperidine | 210.27 | 10.0 g | 47.56 mmol | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 4.64 g | 71.34 mmol | 1.5 |
| Zinc Bromide (ZnBr₂) | 225.19 | 12.82 g | 56.93 mmol | 1.2 |
| Deionized Water | 18.02 | 50 mL | - | - |
| 6M Hydrochloric Acid | - | ~25 mL | - | - |
| Ethyl Acetate | - | 200 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-cyanopiperidine (10.0 g, 47.56 mmol), sodium azide (4.64 g, 71.34 mmol), zinc bromide (12.82 g, 56.93 mmol), and deionized water (50 mL).
-
Scientist's Note: The use of zinc bromide both catalyzes the reaction and buffers the solution, keeping the pH near 8 and preventing the formation of volatile HN₃.[16]
-
-
Heating: Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring. The mixture will be a thick white slurry.
-
Monitoring: Monitor the reaction progress by TLC or LCMS (a sample can be worked up by partitioning between EtOAc and water). The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Add ethyl acetate (100 mL) and stir. Carefully acidify the mixture to pH 1-2 by the slow, dropwise addition of 6M HCl.
-
Safety Note: This step must be done in a fume hood as some HN₃ could potentially evolve, although the risk is minimized by complexation with zinc.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain N-Boc-4-(2H-tetrazol-5-yl)piperidine as a white solid.
Deprotection and Salt Formation:
-
Dissolve the crude solid from the previous step in 4M HCl in 1,4-dioxane (50 mL).
-
Stir at room temperature for 2-4 hours until LCMS confirms the complete removal of the Boc group.
-
Concentrate the mixture under reduced pressure. Add diethyl ether (50 mL) to the resulting solid, stir the slurry for 15 minutes, and then collect the solid by vacuum filtration.
-
Wash the filter cake with fresh diethyl ether and dry under high vacuum to yield this compound. Expected Yield: 80-90%.
Part 4: References
-
Organic Chemistry Portal. 1H-Tetrazole synthesis. --INVALID-LINK--[7]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. --INVALID-LINK--[1]
-
Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis, 1998(06), 910-914. --INVALID-LINK--[8]
-
ChemicalBook. 4-Cyanopiperidine | 4395-98-6. --INVALID-LINK--[10]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. --INVALID-LINK--[2]
-
ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. --INVALID-LINK--[9]
-
The Royal Society of Chemistry. Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. --INVALID-LINK--[13]
-
ChemicalBook. 1-Boc-4-cyanopiperidine | 91419-52-2. --INVALID-LINK--[11]
-
Google Patents. CN114773256A - Synthetic method of 4-cyanopiperidine. --INVALID-LINK--
-
ResearchGate. Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. --INVALID-LINK--[14]
-
Organic Chemistry Portal. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. --INVALID-LINK--[16]
-
University of Illinois Urbana-Champaign, Division of Research Safety. (2019). Sodium Azide NaN3. --INVALID-LINK--[17]
-
University of California, Berkeley, Environment, Health & Safety. Safe Handling of Sodium Azide (SAZ). --INVALID-LINK--[18]
-
MOLBASE. 4-(2H-tetrazol-5-yl)piperidine,hydrochloride | 91419-60-2. --INVALID-LINK--
-
PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. --INVALID-LINK--[12]
-
Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride. --INVALID-LINK--[20]
-
Carl ROTH. Safety Data Sheet: Sodium azide. --INVALID-LINK--[15]
-
The Heterocyclist. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. --INVALID-LINK--[21]
-
Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 153-218. --INVALID-LINK--[3]
-
Reddit. Problem with tetrazole formation. --INVALID-LINK--[19]
-
National Center for Biotechnology Information. Tetrazoles via Multicomponent Reactions. --INVALID-LINK--[6]
-
Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. --INVALID-LINK--[4]
-
ResearchGate. (PDF) Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. --INVALID-LINK--[5]
References
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. youtube.com [youtube.com]
- 10. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 11. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 17. - Division of Research Safety | Illinois [drs.illinois.edu]
- 18. ehs.wisc.edu [ehs.wisc.edu]
- 19. reddit.com [reddit.com]
- 20. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 21. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
"purification challenges of piperidine hydrochloride salts"
Technical Support Center: Purification Challenges of Piperidine Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of piperidine hydrochloride salts. As a Senior Application Scientist, I understand that while these salts are crucial intermediates in pharmaceutical synthesis, their purification can present significant challenges.[1][] This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: My piperidine hydrochloride salt is hygroscopic and difficult to handle. What are the best practices for storage and handling?
Answer:
Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with piperidine hydrochloride salts.[1] This can lead to difficulties in weighing, inaccurate molar calculations, and potential degradation.
Best Practices:
-
Storage: Always store piperidine hydrochloride salts in a tightly sealed container, preferably in a desiccator with a suitable drying agent like silica gel or anhydrous calcium sulfate. For long-term storage, consider using a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: When handling the salt, work in a low-humidity environment. If possible, use a glove box. If a glove box is not available, minimize the time the container is open to the atmosphere.
-
Drying: If your salt has absorbed moisture, it can be dried under a vacuum at a slightly elevated temperature. However, be cautious as some salts may have low melting points or could sublime. Always check the physical properties of your specific salt.
Q2: I am struggling to find a suitable solvent for the recrystallization of my piperidine hydrochloride salt. What is a systematic approach to solvent selection?
Answer:
Finding the right solvent system is critical for effective recrystallization. A good solvent should dissolve the salt completely at an elevated temperature but poorly at lower temperatures.[3][4]
Systematic Approach to Solvent Selection:
-
Initial Screening: Start with small-scale solubility tests (10-20 mg of your salt) in a variety of solvents with different polarities. Common choices include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
Halogenated Solvents: Dichloromethane
-
-
Solvent/Anti-Solvent Method: If a single suitable solvent cannot be found, the solvent/anti-solvent method is often effective.[3][4]
-
Dissolve your salt in a "good" solvent where it is highly soluble.
-
Slowly add a "poor" or "anti-solvent" (in which the salt is insoluble but miscible with the "good" solvent) until the solution becomes slightly turbid.
-
Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. A common combination is Ethanol/diethyl ether.[1]
-
Table 1: Common Solvents for Piperidine Hydrochloride Recrystallization
| Solvent System | Polarity | Typical Use |
| Ethanol/Diethyl Ether | Polar/Non-polar | A frequently used combination for precipitating the salt.[1] |
| Methanol | Polar Protic | Can be effective but may require an anti-solvent. |
| Isopropanol | Polar Protic | Another common choice for recrystallization. |
| Ethanol | Polar Protic | Often used, sometimes with the addition of a small amount of HCl to suppress dissociation.[1] |
Expert Tip: The presence of a small amount of hydrochloric acid in the recrystallization solvent can sometimes improve crystal quality by suppressing the dissociation of the salt back to the free base.[1]
Troubleshooting Guides
Problem 1: Oiling Out During Recrystallization
Scenario: Instead of forming crystals upon cooling, my piperidine hydrochloride salt separates as an oil.
Causality: "Oiling out" can occur for several reasons:
-
High Impurity Levels: Impurities can lower the melting point of the mixture, leading to the formation of a liquid phase.
-
Supersaturation: The solution is too concentrated, or the cooling rate is too fast.
-
Inappropriate Solvent: The solvent may be too good, preventing the solute from reaching its crystallization point.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out during recrystallization.
Problem 2: Presence of Unreacted Free Piperidine or Other Basic Impurities
Scenario: My final piperidine hydrochloride salt is contaminated with the free piperidine base or other basic impurities.
Causality: This can happen due to incomplete reaction during salt formation or during workup if the pH is not adequately controlled.
Purification Protocol: Acid-Base Extraction
This protocol is designed to separate the desired piperidine hydrochloride salt from non-basic impurities.
-
Dissolution: Dissolve the crude salt in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[5] This will protonate any residual free piperidine, making it water-soluble and partitioning it into the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Basification and Extraction (for recovery of free base if needed): To recover the free piperidine from the aqueous layer, basify it with a strong base like NaOH to a pH above the pKa of piperidine (around 11.22).[6][7] Then, extract the liberated free base with an organic solvent.
-
Final Salt Formation: The purified organic layer containing the piperidine hydrochloride can be dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent evaporated to yield the purified salt. Alternatively, the salt can be precipitated by adding an anti-solvent.
Caption: Workflow for removing basic impurities via acid-base extraction.
Problem 3: Polymorphism - Obtaining Different Crystal Forms
Scenario: I am getting inconsistent melting points and analytical data (e.g., XRD, DSC) for different batches of my piperidine hydrochloride salt, suggesting the presence of polymorphs.
Causality: Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon for pharmaceutical salts.[8] Different polymorphs can have different physical properties, including solubility, stability, and melting point.
Strategies for Controlling Polymorphism:
-
Controlled Crystallization Conditions: Carefully control and document the crystallization parameters, including:
-
Solvent system
-
Cooling rate
-
Agitation speed
-
Saturation level
-
-
Seeding: Use seed crystals of the desired polymorph to induce its crystallization.
-
Solvent Screening: Different solvents can favor the formation of different polymorphs. A thorough solvent screen is recommended.
-
Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal behavior of your salt and identify different polymorphic forms.
Table 2: Analytical Techniques for Polymorph Characterization
| Technique | Information Provided |
| X-Ray Powder Diffraction (XRPD) | Provides a unique fingerprint for each crystalline form. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions (melting, crystallization) and can distinguish between polymorphs with different melting points. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and can identify solvates. |
| Infrared (IR) Spectroscopy | Can show differences in the vibrational modes of different polymorphs. |
Analytical Purity Assessment
Q: What are the recommended methods for assessing the purity of my final piperidine hydrochloride product?
A: A combination of analytical techniques should be used to ensure the purity and identity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to identify impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of your sample and detecting impurities. A stability-indicating HPLC method is crucial for drug development.[9]
-
Gas Chromatography (GC): Useful for detecting residual solvents and volatile impurities.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Elemental Analysis (CHN Analysis): Determines the elemental composition and can be a good indicator of purity.
References
- 1. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. Piperidine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting In Vitro Assays with 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
Welcome to the technical support center for researchers utilizing 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride in in vitro assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in medicinal chemistry and cell-based assay development. Our goal is to empower you, our fellow scientists, to overcome common experimental hurdles and ensure the integrity and reproducibility of your data.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, a foundational understanding of the physicochemical properties of this compound is crucial. This molecule possesses a tetrazole ring, a known bioisostere for a carboxylic acid group, and a basic piperidine moiety, supplied as a hydrochloride salt. These features govern its behavior in aqueous solutions and its potential interactions within an assay system.
| Property | Value/Characteristic | Implication for In Vitro Assays |
| Molecular Formula | C₆H₁₂ClN₅ | - |
| Molecular Weight | 189.65 g/mol [1] | Affects molarity calculations for stock solutions. |
| Form | Hydrochloride Salt | Enhances aqueous solubility compared to the free base.[2] May influence the pH of unbuffered solutions. |
| pKa (estimated) | Tetrazole NH: ~4.5-5.0 Piperidine NH: ~10-11 | The charge state of the molecule is pH-dependent, which can affect its solubility, cell permeability, and target binding. The tetrazole ring will be predominantly deprotonated and negatively charged at physiological pH (~7.4), while the piperidine nitrogen will be protonated and positively charged. |
| Solubility | - | While the hydrochloride salt form improves water solubility, high concentrations in physiological buffers (like PBS or DMEM) may still lead to precipitation.[2] Solubility should be empirically determined for your specific assay conditions. |
| UV Absorbance | - | Tetrazole-containing compounds can exhibit UV absorbance, and some derivatives have been shown to be fluorescent, which could interfere with certain assay readouts.[3] |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during in vitro experiments with this compound in a question-and-answer format.
A. Compound Preparation and Handling
Question 1: My compound is not fully dissolving in my aqueous assay buffer. What can I do?
-
Scientific Rationale: Poor aqueous solubility is a common issue for many small molecules. While the hydrochloride salt of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine enhances its solubility in water, the common ion effect in buffers rich in chloride ions (like many physiological buffers) can reduce solubility.[4] Additionally, the pH of the buffer will influence the ionization state and thus the solubility of the compound.
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in an Appropriate Solvent: Initially, dissolve the compound in a minimal amount of an organic solvent like DMSO.
-
Sonication and Gentle Warming: Aid dissolution by sonicating the stock solution or gently warming it (be cautious of temperature-sensitive compounds).
-
Serial Dilution: Perform serial dilutions from your high-concentration stock into your final assay buffer. This gradual dilution can prevent precipitation.
-
pH Adjustment: If your assay allows, a slight adjustment of the buffer pH away from the compound's isoelectric point can improve solubility.
-
Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[3]
-
Question 2: I am observing inconsistent results between experiments. Could my compound be degrading?
-
Scientific Rationale: The stability of a compound in solution is critical for reproducible results. Factors such as pH, temperature, light exposure, and repeated freeze-thaw cycles can lead to degradation. While the tetrazole ring is generally stable, the overall structure of the molecule can be susceptible to degradation, especially under harsh conditions.[5]
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to minimize freeze-thaw cycles.
-
Storage Conditions: Store stock solutions at -20°C or -80°C and protect them from light.
-
Fresh Working Solutions: Prepare fresh dilutions of the compound for each experiment from a frozen aliquot.
-
Stability in Assay Buffer: If you suspect instability in your assay buffer over the course of a long incubation, you can perform a simple stability test. Incubate the compound in the assay buffer for the duration of your experiment, and then test its activity in a short-term assay to see if its potency has decreased.
-
B. Assay Performance and Data Interpretation
Question 3: I am seeing a high background signal or non-specific effects in my assay. What are the potential causes?
-
Scientific Rationale: High background or non-specific effects can arise from several sources, including compound autofluorescence, non-specific binding to assay components, or interference with the detection method. The piperidine moiety, being a common scaffold in many bioactive compounds, can sometimes contribute to non-specific interactions.[6][7][8] Tetrazole derivatives have also been reported to interfere with certain assay readouts.[9]
-
Troubleshooting Steps:
-
Compound Autofluorescence: If you are using a fluorescence-based assay, measure the fluorescence of your compound alone at the excitation and emission wavelengths of your assay to check for intrinsic fluorescence.
-
Assay Interference: For colorimetric assays, such as those using tetrazolium salts (e.g., MTT), some compounds can directly reduce the dye, leading to a false-positive signal.[10] Run a control with the compound and the dye in the absence of cells.
-
Non-specific Binding: To assess non-specific binding in a receptor binding assay, include a high concentration of an unlabeled ligand known to bind to the target to determine the level of non-specific binding of your radioligand.[11]
-
Use of a Structurally Unrelated Inhibitor: If you are studying the effect of your compound on a specific target, using a second, structurally unrelated inhibitor of the same target can help confirm that the observed effect is on-target.
-
Question 4: I am not observing the expected activity of my compound, which is a putative NMDA receptor antagonist. How can I troubleshoot this?
-
Scientific Rationale: The lack of activity of a potential NMDA receptor antagonist can be due to several factors, including issues with the compound itself (as discussed above), the assay conditions, or the biological system. NMDA receptor activation is complex, requiring both glutamate and a co-agonist (glycine or D-serine).[5][12] Excessive activation can lead to excitotoxicity and cell death, which can mask any antagonist effects.[12]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide dose-response curve to ensure you are testing at the appropriate concentration range.
-
Optimize Agonist Concentrations: Determine the EC₅₀ of your glutamate and co-agonist in your assay system and use a concentration at or near the EC₈₀ for antagonist screening. This ensures a robust signal without being too high to overcome competitive antagonism.[12]
-
Control for Excitotoxicity: Monitor cell viability in parallel with your functional assay. If you observe significant cell death, consider reducing the agonist concentration or the incubation time.
-
Target Engagement: If possible, use a target engagement assay, such as a radioligand binding assay, to confirm that your compound is binding to the NMDA receptor in your experimental system.[13]
-
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Weighing the Compound: Accurately weigh out 1.8965 mg of this compound (MW: 189.65 g/mol ) using an analytical balance.
-
Initial Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 100 µL of 100% DMSO to the tube.
-
Solubilization: Vortex the tube thoroughly. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution in single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Calcium Flux Assay for Screening NMDA Receptor Antagonists
This protocol provides a general framework for a fluorescent-based calcium flux assay in a 96-well format.
-
Cell Plating: Plate HEK293 cells expressing the desired NMDA receptor subunits in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Incubation: Wash the cells with an appropriate assay buffer (e.g., HBSS). Add your test compound, this compound, at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control antagonist. Incubate for the desired time (e.g., 15-30 minutes).
-
Agonist Stimulation: Using a fluorescent plate reader equipped with an injection system, measure the baseline fluorescence. Then, inject a solution containing the NMDA receptor agonists (glutamate and a co-agonist like D-serine) at a predetermined concentration (e.g., EC₈₀).
-
Data Acquisition: Immediately after agonist injection, continuously measure the fluorescence signal over time to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ of your compound.
IV. Visualizations
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting in vitro assays.
Tautomeric Forms of the Tetrazole Ring
Caption: Tautomeric equilibrium of the 5-substituted tetrazole ring.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. appretech.com [appretech.com]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
Technical Support Center: Mitigating Off-target Effects of Tetrazolylpiperidine Compounds
Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals working with tetrazolylpiperidine compounds. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you anticipate, identify, and mitigate off-target effects during your experiments. Our goal is to enhance the precision and safety of your novel therapeutic agents.
Introduction: The Challenge of Off-Target Effects
Off-target effects occur when a drug candidate interacts with unintended biological targets, which can lead to adverse drug reactions, toxicity, or reduced efficacy.[1] For tetrazolylpiperidine compounds, a class of molecules with significant therapeutic potential, a proactive approach to identifying and minimizing these effects is crucial for successful drug development. This guide is structured to provide both foundational knowledge and actionable troubleshooting advice to navigate this complex aspect of medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are tetrazolylpiperidine compounds and why are they of interest in drug discovery?
A1: Tetrazolylpiperidine compounds feature a piperidine ring linked to a tetrazole moiety. The piperidine ring is a "privileged scaffold" in medicinal chemistry, known for improving pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and metabolic stability.[1][2] The tetrazole group often serves as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and improve oral bioavailability.[3][4] This combination makes them attractive scaffolds for a variety of therapeutic targets.
Q2: What are the common off-target liabilities associated with the tetrazolylpiperidine scaffold?
A2: While compound-specific, the structural motifs of tetrazolylpiperidine can present certain off-target predispositions:
-
Piperidine Moiety: The basic nitrogen in the piperidine ring can interact with acidic residues in the binding pockets of various proteins, leading to potential off-target interactions with G-protein coupled receptors (GPCRs), ion channels, and certain enzymes.[1][5]
-
General Physicochemical Properties: Properties such as high lipophilicity (LogP) can contribute to non-specific binding and promiscuity, increasing the likelihood of off-target effects.[6]
Q3: Why is it critical to address off-target effects early in drug discovery?
A3: Addressing off-target effects early is a cornerstone of modern drug development for several reasons:
-
Reduces Attrition Rates: A significant percentage of drug candidates fail in clinical trials due to unforeseen toxicity or lack of efficacy, often linked to off-target activities.[7][8] Early identification and mitigation of these effects can save considerable time and resources.[7][9]
-
Improves Safety Profiles: Minimizing off-target binding is essential for developing safer medicines with fewer side effects.[10][11]
-
Ensures Mechanistic Clarity: Understanding the complete biological activity profile of a compound is crucial for accurately interpreting experimental results and establishing a clear mechanism of action.
Troubleshooting Guides
This section provides a systematic approach to common problems encountered during the development of tetrazolylpiperidine compounds.
Problem 1: My tetrazolylpiperidine compound shows unexpected toxicity or a novel phenotype in cell-based assays. How can I determine if this is due to an off-target effect?
This is a frequent challenge that requires a systematic approach to distinguish between on-target and off-target liabilities.
Step 1: Confirm On-Target Engagement and Potency
-
Objective: To verify that the compound is engaging its intended target at the concentrations causing the observed phenotype.
-
Methodology:
-
Biochemical Assay: Determine the compound's potency (IC₅₀ or Kᵢ) against the purified target protein.
-
Cellular Target Engagement Assay: Use techniques like cellular thermal shift assay (CETSA), NanoBRET®, or fluorescence resonance energy transfer (FRET) to confirm target binding within the cell.[12][13]
-
Dose-Response Correlation: Correlate the concentration range for target engagement with the concentrations that produce the phenotype. A significant discrepancy may suggest off-target involvement.
-
Step 2: Structure-Activity Relationship (SAR) Analysis
-
Objective: To assess if the observed phenotype tracks with on-target potency across a series of analogs.
-
Methodology:
-
Synthesize or acquire analogs of your lead compound with varying potencies against the primary target.
-
Test these analogs in the cell-based assay. If the phenotype's potency correlates well with the on-target potency, it is more likely an on-target effect. If not, an off-target effect is probable.[14][15][16][17]
-
Step 3: Initiate Off-Target Screening
-
Objective: If evidence points away from an on-target effect, a systematic off-target screening cascade is necessary.
-
Methodology: Proceed with the tiered screening approach outlined in Problem 2.
Problem 2: How do I proactively screen for and identify potential off-targets for my lead tetrazolylpiperidine compound?
A tiered and integrated screening strategy, combining computational and experimental methods, is the most effective approach.
Tier 1: In Silico (Computational) Profiling
-
Objective: To predict potential off-target interactions and guide experimental screening.
-
Methodology:
-
Ligand-Based Approaches: Utilize chemical similarity methods (e.g., Similarity Ensemble Approach - SEA) and machine learning models to compare your compound to large databases of molecules with known biological activities.[6][18][19] These methods can predict a list of potential off-targets.
-
Structure-Based Approaches: If the 3D structure of potential off-targets is known, use molecular docking to predict binding affinity.[6]
-
Tier 2: Broad Panel Experimental Screening
-
Objective: To experimentally test the predictions from in silico models and identify off-target "hits."
-
Methodology:
-
Safety Panels: Screen your compound at a single high concentration (e.g., 10 µM) against a broad panel of common off-target liabilities, such as those offered by commercial vendors (e.g., Eurofins, CEREP). These panels typically include a wide range of receptors, ion channels, transporters, and enzymes.
-
Kinase Panels: Given that kinases are a frequent class of off-targets, screening against a large kinase panel (e.g., 100-400 kinases) is highly recommended.[13][20][21][22][23]
-
Tier 3: Hit Validation and Potency Determination
-
Objective: To confirm and quantify the interactions identified in the initial screens.
-
Methodology: Any potential off-targets ("hits") must be validated through dedicated dose-response experiments in either biochemical or cell-based assays to determine their potency (e.g., Kᵢ or IC₅₀).
Problem 3: My lead compound has a confirmed off-target liability. What medicinal chemistry strategies can I employ to reduce it?
Once an off-target has been identified and validated, a focused medicinal chemistry effort is required to improve selectivity.
Strategy 1: Structure-Based Design to Enhance Selectivity
-
Objective: To exploit structural differences between the on-target and off-target binding sites.
-
Methodology:
-
Obtain or model the 3D structures of both the on-target and the off-target proteins, preferably with your compound bound.
-
Analyze the binding pockets for differences in size, shape, and amino acid composition.[24]
-
Design modifications to your compound that introduce favorable interactions with the on-target while creating unfavorable steric or electronic clashes with the off-target.
-
Strategy 2: Bioisosteric Replacement
-
Objective: To replace a chemical moiety contributing to off-target binding with a different group that maintains on-target activity but reduces off-target affinity.[3][10][25][26][27]
-
Methodology:
-
Identify the pharmacophoric elements of your compound responsible for the off-target activity.
-
Systematically replace these elements with known bioisosteres. For example, if a specific substituent on the piperidine ring is implicated, explore alternative substituents with different electronic or steric properties.
-
Strategy 3: Modulating Physicochemical Properties
-
Objective: To reduce non-specific binding by optimizing properties like lipophilicity.
-
Methodology:
-
Measure the LogP or LogD of your compound. High lipophilicity is often associated with promiscuity.
-
Introduce more polar functional groups or reduce the size of hydrophobic moieties to decrease LogP. Be mindful that this can also impact cell permeability and on-target potency.
-
Strategy 4: Conformational Constraint
-
Objective: To increase selectivity by rigidifying the molecule's structure.
-
Methodology:
-
Introduce conformational constraints into the piperidine ring or the linker to the tetrazole. This can be achieved by creating bicyclic or spirocyclic analogs.[28]
-
A more rigid compound may adopt a conformation that is optimal for the on-target but unfavorable for binding to off-targets.
-
Data Presentation and Visualization
Table 1: Example of a Tiered Off-Target Screening Cascade
| Tier | Method | Objective | Example Output |
| 1 | In Silico Profiling | Predict potential off-targets | List of 20 potential kinase and GPCR off-targets with prediction scores. |
| 2 | Broad Panel Screening | Experimental identification of "hits" | 3 "hits" with >50% inhibition at 10 µM in a safety panel of 100 targets. |
| 3 | Hit Validation | Determine potency of off-target interactions | Off-target A: IC₅₀ = 500 nM; Off-target B: IC₅₀ = 2.5 µM; Off-target C: IC₅₀ > 10 µM. |
Experimental Workflow for Off-Target Identification and Mitigation
Caption: A workflow for identifying and mitigating off-target effects.
Decision Tree for Medicinal Chemistry Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 4. 3-(2H-tetrazol-5-yl)piperidine | 112626-96-7 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 10. What is the function of bioisostere? [synapse.patsnap.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 16. collaborativedrug.com [collaborativedrug.com]
- 17. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]
- 18. Frontiers | Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 22. assayquant.com [assayquant.com]
- 23. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. ctppc.org [ctppc.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Tetrazole Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for tetrazole synthesis. This guide is designed to provide you with in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this critical heterocyclic scaffold. As a cornerstone in medicinal chemistry, often serving as a bioisostere for carboxylic acids, the efficient and safe synthesis of tetrazoles is paramount.[1][2][3][4] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers often have when planning or initiating tetrazole synthesis projects.
Q1: What is the most common and versatile method for synthesizing 5-substituted-1H-tetrazoles? A1: The most prevalent and widely employed route is the [3+2] cycloaddition (a type of "click reaction") between an organic nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃).[3][5][6] This method is favored for its broad substrate scope, accommodating a variety of aromatic and aliphatic nitriles.[7][8] The reaction's efficiency is often significantly enhanced by a catalyst.[3]
Q2: Why is a catalyst necessary for the nitrile-azide cycloaddition? A2: While the reaction can proceed thermally, it often requires high temperatures and long reaction times. Catalysts, typically Lewis acids or Brønsted acids, accelerate the reaction by activating the nitrile substrate.[5][7] The catalyst coordinates to the nitrogen of the nitrile group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide. This lowers the activation energy of the reaction, leading to faster conversions and often higher yields under milder conditions.[9]
Q3: What are the primary safety concerns associated with tetrazole synthesis? A3: The primary hazard is the formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[10][11] HN₃ can be generated in situ when using sodium azide in the presence of Brønsted acids (e.g., ammonium chloride) or even trace amounts of water.[8][10] Additionally, sodium azide itself is highly toxic, and heavy metal azides (which can form if contact with certain metals occurs) are shock-sensitive explosives.[12] It is crucial to work in a well-ventilated fume hood and follow strict safety protocols.[10]
Q4: Can I use this reaction for late-stage functionalization in a complex molecule? A4: Yes, the conversion of a nitrile to a tetrazole is a very common late-stage functionalization strategy in drug discovery.[1] The tetrazole moiety can improve metabolic stability and act as a bioisosteric replacement for a carboxylic acid group.[2][8] The key is to choose reaction conditions (catalyst, solvent, temperature) that are compatible with the other functional groups present in your molecule.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Potential Causes & Recommended Solutions
-
Inactive or Inappropriate Catalyst: The choice of catalyst is critical. Some catalysts may be poisoned by certain functional groups on your substrate or may simply not be active enough.
-
Solution: If using a Lewis acid like ZnCl₂ or ZnBr₂, ensure it is anhydrous. Consider screening a panel of catalysts. For substrates sensitive to strong Lewis acids, milder options like ZnO or heterogeneous catalysts like silica sulfuric acid can be effective.[8][10] For some stubborn reactions, dibutyltin oxide has proven to be a game-changer.[13]
-
-
Sub-optimal Reaction Temperature or Time: The reaction may be too slow at the temperature used, or it may not have been run long enough. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.[12]
-
Poor Starting Material Quality: Impurities in the starting nitrile, particularly moisture, can inhibit the reaction.
-
Solution: Ensure your nitrile is pure and dry. Purify it via distillation or chromatography if necessary. Use anhydrous solvents, especially for moisture-sensitive Lewis acid catalysts.[13]
-
-
Poor Solubility: If the starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.
Problem 2: Formation of Multiple Byproducts
Potential Causes & Recommended Solutions
-
Decomposition of Starting Material or Product: Some substrates, particularly those with sensitive functional groups (like an isoxazole ring), may decompose under harsh conditions (e.g., high heat, strong acid).[12]
-
Solution: Employ milder reaction conditions. This could involve using a more active catalyst that allows for a lower reaction temperature or switching to a less acidic catalytic system.
-
-
Side Reactions of the Azide: Sodium azide can participate in other reactions, particularly if your substrate contains electrophilic sites other than the nitrile.
-
Solution: This is often substrate-dependent. A thorough understanding of your molecule's reactivity is key. Protecting sensitive functional groups may be necessary before attempting the cycloaddition.
-
-
Formation of Tautomers/Isomers: Tetrazoles can exist in different tautomeric forms (1H and 2H), and if you are synthesizing N-substituted tetrazoles, you may get regioisomers.
-
Solution: The ratio of tautomers is often influenced by the solvent and the substituent at the 5-position. Product purification by chromatography or recrystallization is typically required to isolate the desired isomer.
-
Problem 3: Difficulty in Product Isolation and Purification
Potential Causes & Recommended Solutions
-
Product is Highly Polar/Water-Soluble: The tetrazole ring is acidic (pKa similar to a carboxylic acid) and, in its deprotonated (tetrazolate) form, can be highly soluble in water, making extraction difficult.[18]
-
Solution: During workup, carefully acidify the aqueous solution with a dilute acid (e.g., 2M HCl) to a pH of ~2-3.[12] This protonates the tetrazole, making it less polar and more easily extractable into an organic solvent like ethyl acetate.
-
-
Residual DMF or DMSO Solvent: These high-boiling solvents can be difficult to remove completely.
-
Solution: After extraction, wash the organic layer multiple times with a brine solution (e.g., 10% NaCl) to pull the residual DMF/DMSO into the aqueous phase.[19] For final removal, high-vacuum evaporation (e.g., using a rotary evaporator followed by a high-vacuum pump) is effective.
-
-
Product Co-elutes with Impurities: The product may have similar polarity to starting materials or byproducts, complicating chromatographic purification.
-
Solution: Optimize your chromatography conditions. Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). If silica gel chromatography is ineffective, consider reverse-phase chromatography for highly polar compounds.
-
Workflow for Troubleshooting Low Yield
Below is a logical workflow to diagnose and solve issues of low product yield in tetrazole synthesis.
Caption: Troubleshooting workflow for low-yield tetrazole synthesis.
Optimization of Reaction Parameters
Systematic optimization is key to developing a robust and high-yielding protocol. The following parameters are the most critical to investigate.
Catalyst Selection
The choice of catalyst is arguably the most important variable. The table below summarizes common catalysts and their typical applications.
| Catalyst System | Typical Solvent(s) | Temperature (°C) | Key Advantages & Considerations |
| ZnBr₂ / ZnCl₂ [7] | Water, Isopropanol | 100-150 | Effective, common, but can be harsh. Requires anhydrous conditions if not in water. |
| ZnO [10] | Aqueous THF | 80-100 | Milder conditions, significantly reduces hazardous HN₃ in headspace.[10] |
| Silica Sulfuric Acid [8] | DMF | 100-130 | Heterogeneous, easily recoverable, cost-effective, and efficient.[8] |
| Copper(II) Salts [14] | DMF, EtOH | 80-120 | Good yields, often used in greener synthesis protocols. |
| Amine Salts (e.g., Py·HCl) [20] | DMF | 110-130 | Acts as a Brønsted acid catalyst to generate HN₃ in situ. |
| L-proline [7] | DMSO | 120 | An environmentally benign organocatalyst, suitable for a broad range of substrates.[7] |
Solvent Effects
The solvent not only affects the solubility of reagents but can also influence the reaction mechanism and rate.
| Solvent | Boiling Point (°C) | Characteristics |
| DMF | 153 | Excellent dissolving power for a wide range of substrates. Most common choice.[8] |
| DMSO | 189 | Higher boiling point than DMF, can be useful for very unreactive nitriles.[17] |
| Water | 100 | A green solvent, particularly effective with zinc salt catalysts.[7] |
| NMP | 202 | High boiling point, used for challenging transformations. |
| Isopropanol | 82 | Often used in combination with water.[7] |
Core Experimental Protocol: [3+2] Cycloaddition
This protocol provides a general starting point for the synthesis of a 5-substituted-1H-tetrazole. Warning: This reaction should only be performed in a well-ventilated chemical fume hood by trained personnel.
Materials:
-
Nitrile (1.0 equiv)
-
Sodium Azide (NaN₃, 1.2-1.5 equiv)
-
Catalyst (e.g., ZnCl₂, 1.0 equiv; or Silica Sulfuric Acid, 10 mol%)
-
Solvent (e.g., DMF, 3-5 mL per mmol of nitrile)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile, catalyst, and solvent.
-
Begin stirring the mixture and then carefully add the sodium azide in one portion.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (disappearance of starting nitrile), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing ice-water. This will precipitate some products and dilute the DMF.
-
While stirring, acidify the aqueous mixture to pH ~2-3 with 2M HCl. This step protonates the tetrazole product.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Safety Center: Handling Azides
Understanding the Hydrazoic Acid (HN₃) Risk
The reaction of sodium azide with a Brønsted acid (even a weak one like NH₄Cl or water at high temperatures) generates hydrazoic acid (HN₃). This substance is a toxic and volatile explosive with a detonation threshold in the gas phase.[10][11]
Mitigation Strategies:
-
pH Control: The Merck Frosst process R&D group demonstrated that maintaining a slightly basic pH (e.g., pH 8) can dramatically reduce the amount of HN₃ in the reactor headspace.[10] Using ZnO as a catalyst in aqueous THF was shown to keep HN₃ levels as low as 2 ppm.[10]
-
Avoid Strong Acids: Unless the protocol specifically calls for it and you have the proper engineering controls, avoid adding strong acids directly to mixtures containing sodium azide.
-
Quenching: At the end of the reaction, any excess azide must be safely quenched. A common method is the addition of sodium nitrite (NaNO₂) to the acidified aqueous solution, which converts HN₃ into nitrogen gas and nitrous oxide.[10] This should be done slowly and with caution in a fume hood.
-
Continuous Flow Synthesis: For larger-scale synthesis, continuous flow microreactors offer a significantly safer alternative.[21] They minimize the volume of hazardous materials being reacted at any given time, thereby reducing the risks associated with potential thermal runaways or explosions.[21]
General Azide Handling
-
No Metals: Avoid contact of sodium azide with heavy metals (e.g., copper, lead, brass fittings) as this can form highly unstable and shock-sensitive metal azides. Use glass, stainless steel, or Teflon equipment.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Spills: Have a spill kit ready. Small spills can be treated with a solution of sodium nitrite and acetic acid to neutralize the azide.
Reaction Mechanism Visualization
The following diagram illustrates the generally accepted Lewis acid-catalyzed mechanism for the [3+2] cycloaddition of a nitrile and an azide.
Caption: Lewis acid-catalyzed tetrazole synthesis mechanism.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Overcoming Resistance to Piperidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-based inhibitors. The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in numerous approved pharmaceuticals due to its favorable physicochemical properties. However, as with many targeted therapies, the emergence of resistance can be a significant hurdle.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of resistance mechanisms. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experiments with piperidine-based inhibitors.
Q1: My piperidine-based inhibitor is showing decreased potency in my cell-based assay over time. What could be the cause?
A1: This is a classic sign of acquired resistance, where cancer cells that initially respond to a treatment stop responding over time.[2] Several factors could be at play:
-
On-Target Mutations: The most common mechanism is a mutation in the target protein that prevents the inhibitor from binding effectively.[1][3] For example, in non-small cell lung cancer (NSCLC), the EGFR T790M mutation confers resistance to some tyrosine kinase inhibitors.[3]
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited target.[3][4] Common bypass pathways include the PI3K/AKT/mTOR and RAS/RAF/ERK pathways.[3]
-
Drug Efflux: Cancer cells might increase the expression of drug efflux pumps, which actively remove the inhibitor from the cell, reducing its intracellular concentration.[2]
Q2: I'm observing high variability in my IC50 values for a new piperidine derivative. What are the likely sources of this inconsistency?
A2: Inconsistent IC50 values often point to issues with assay conditions or compound stability.[5] Here are some troubleshooting steps:
-
Compound Aggregation: The inhibitor may be forming aggregates at higher concentrations, leading to non-specific inhibition and irreproducible results.[5]
-
Inhibitor Instability: The compound may be unstable in the assay buffer, losing activity over time.[5]
-
Assay Conditions: Ensure consistent cell seeding density, incubation times, and reagent concentrations.[6][7][8] Variations in these parameters can significantly impact IC50 values.
Q3: How can I determine if my inhibitor is competitive, non-competitive, or uncompetitive?
A3: Understanding the mechanism of inhibition is crucial for optimizing your experiments and interpreting results.[9][10] You can determine the inhibition modality by performing enzyme kinetics studies:
-
Vary Substrate Concentration: Measure the inhibitor's IC50 at several different substrate concentrations.[10]
-
Analyze the Data:
-
Competitive Inhibition: The IC50 value will increase as the substrate concentration increases.[10]
-
Non-competitive Inhibition: The IC50 value will remain constant regardless of the substrate concentration.[9]
-
Uncompetitive Inhibition: The IC50 value will decrease as the substrate concentration increases.[10]
-
Part 2: Troubleshooting Guides
This section provides detailed workflows to address specific experimental challenges.
Issue 1: Confirming On-Target Resistance due to Mutations
If you suspect on-target mutations as the cause of resistance, this workflow will guide you through the confirmation process.
Workflow for Investigating On-Target Mutations:
Caption: Workflow for confirming on-target resistance.
Detailed Protocol: Generation and Validation of a Resistant Cell Line
-
Develop a Resistant Cell Line:
-
Sequence the Target Gene:
-
Extract genomic DNA from both the parental and resistant cell lines.
-
Amplify and sequence the coding region of the target gene to identify any potential mutations in the resistant cells.
-
-
Generate an Isogenic Cell Line:
-
If a mutation is identified, use a gene-editing technology like CRISPR-Cas9 to introduce the specific mutation into the parental cell line.[13] This creates an isogenic cell line that only differs by the identified mutation.
-
-
Compare Inhibitor Potency:
-
Perform dose-response experiments to determine the IC50 of your inhibitor in the parental, resistant, and isogenic cell lines.
-
A significant increase in the IC50 value for the resistant and isogenic lines compared to the parental line confirms that the mutation confers resistance.
-
Issue 2: Investigating Bypass Signaling Pathway Activation
If no on-target mutations are found, the resistance may be due to the activation of bypass signaling pathways.
Workflow for Investigating Bypass Pathways:
Caption: Workflow for investigating bypass pathway activation.
Detailed Protocol: Identifying and Targeting Bypass Pathways
-
Phospho-Proteomic Profiling:
-
Treat both parental and resistant cells with your piperidine-based inhibitor.
-
Perform a phospho-proteomic analysis (e.g., using mass spectrometry) to compare the phosphorylation status of key signaling proteins between the two cell lines.
-
Look for significantly upregulated phosphorylation events in the resistant cells, which may indicate the activation of bypass pathways.[3]
-
-
Combination Therapy:
-
Based on the phospho-proteomic data, select a second inhibitor that targets a key node in the suspected bypass pathway.
-
Treat the resistant cells with your piperidine-based inhibitor alone, the second inhibitor alone, and a combination of both.
-
-
Assess Synergy:
-
Use a cell viability assay to determine the effect of each treatment on cell growth.
-
Analyze the data using a synergy model (e.g., the Chou-Talalay method) to determine if the combination of inhibitors has a synergistic, additive, or antagonistic effect.
-
A synergistic effect suggests that the targeted bypass pathway is indeed a mechanism of resistance.[14]
-
Part 3: Data Presentation and Experimental Protocols
This section provides structured tables for data presentation and detailed experimental protocols.
Data Presentation: Characterizing Resistant Cell Lines
| Cell Line | Inhibitor | IC50 (µM) | Fold Resistance | Target Gene Mutation |
| Parental | Compound X | 0.1 | 1 | None |
| Resistant | Compound X | 5.0 | 50 | T790M |
| Isogenic | Compound X | 4.8 | 48 | T790M |
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of a piperidine-based inhibitor.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Piperidine-based inhibitor
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of your inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare solutions of the enzyme and substrate in assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add the different concentrations of your inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) to allow for binding.[15]
-
-
Initiate and Monitor the Reaction:
-
Add the substrate to all wells to start the reaction.
-
Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[16]
-
References
- 1. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 2. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overcoming Resistance to Targeted Therapies [medscape.com]
- 5. benchchem.com [benchchem.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. atcc.org [atcc.org]
- 14. targetedonc.com [targetedonc.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
"method refinement for solid-phase synthesis of tetrazole compounds"
A Guide from the Senior Application Scientist's Desk
Welcome to the technical support center for solid-phase tetrazole synthesis. As a Senior Application Scientist, I've worked with numerous research and development teams to navigate the complexities of synthesizing these crucial heterocyclic scaffolds. Tetrazoles are vital isosteres for carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic profiles.[1][2] However, their synthesis on solid support, while advantageous for library generation, presents unique challenges.
This guide is structured to provide practical, experience-driven solutions to common problems. We will move from foundational questions to specific troubleshooting scenarios, always explaining the underlying chemical principles to empower you to make informed decisions in your own experiments.
Critical Safety Bulletin: Managing Azide Reagents
Before beginning any synthesis, it is imperative to address the primary hazard: the use of azide reagents and the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[3][4]
Question: I am using sodium azide (NaN₃) and an acid catalyst. What are the essential safety precautions?
Answer: The combination of an azide salt with a proton source (even weak acids like ammonium chloride or residual water) can generate hydrazoic acid (HN₃).[4][5] HN₃ is volatile, acutely toxic, and can explode violently, especially in concentrated form or in the presence of heavy metals.[4]
Core Safety Mandates:
-
Work in a well-ventilated fume hood at all times.
-
Avoid using metal spatulas or needles to handle azide reagents; use plastic or ceramic tools to prevent the formation of shock-sensitive heavy metal azides.
-
Never acidify azide-containing waste streams. Quench residual azide in your reaction vessel and waste with an excess of nitrous acid (freshly prepared from sodium nitrite and acid) before disposal.
-
Consider safer azide sources. Trimethylsilyl azide (TMSN₃) can be a safer alternative to HN₃-generating systems, though it should still be handled with extreme care.[1][6]
-
Minimize HN₃ generation. Recent protocols focus on minimizing the potential for HN₃ formation by using catalytic amounts of a proton source in non-polar media, often with a phase-transfer agent.[7] Flow chemistry setups are also being used to generate and consume HN₃ in situ, preventing its accumulation.[8]
Frequently Asked Questions (FAQs)
Question: What are the primary methods for synthesizing tetrazoles on a solid support?
Answer: There are two predominant and robust methods for solid-phase tetrazole synthesis:
-
[3+2] Cycloaddition of Nitriles and Azides: This is the most common route, involving the reaction of a resin-bound nitrile with an azide source (e.g., NaN₃, TMSN₃).[9][10][11] The reaction is typically promoted by a Lewis or Brønsted acid catalyst, such as zinc salts, ammonium chloride, or silica sulfuric acid, which activates the nitrile towards nucleophilic attack by the azide.[12][13][14]
-
Ugi Four-Component Reaction (Ugi-Azide Reaction): This powerful multicomponent reaction (MCR) combines a resin-bound component (amine, aldehyde, or isocyanide), with the other three components in solution, along with an azide source (typically TMSN₃).[1][15][16][17] This method rapidly builds molecular diversity, directly yielding 1,5-disubstituted tetrazoles in a single step.[15][17]
Question: How do I choose the appropriate solid support and linker?
Answer: The choice depends entirely on your final cleavage strategy and the stability of your target molecule.
-
Acid-Labile Linkers (e.g., Wang, Rink Amide): These are the most common choices. Wang resin is used if your final product has a carboxylic acid handle, while Rink Amide is used to produce a terminal amide. Cleavage is achieved with strong acids like trifluoroacetic acid (TFA). Ensure your tetrazole ring and other functional groups are stable to these conditions.
-
Highly Acid-Labile Linkers (e.g., 2-Chlorotrityl Chloride): These are ideal for sensitive substrates, as cleavage can be performed under very mild acidic conditions (e.g., 1-5% TFA in DCM or acetic acid).
-
Traceless Linkers: If the goal is a final compound with no functional handle from the linker, a silyl or sulfonyl linker can be employed, which is cleaved under conditions that leave no trace of the linkage point.
Experimental Workflow & Monitoring
A successful solid-phase synthesis relies on careful execution and monitoring at each stage. Incomplete reactions at any step will carry through the entire synthesis, complicating the final purification.
Troubleshooting Guide
Stage 1: On-Bead Reaction Issues
Question: My on-bead tetrazole formation is slow or incomplete. How can I improve the conversion rate?
Answer: This is a very common issue. Several factors could be at play, often related to kinetics, steric hindrance, or reagent deactivation.
-
Increase Temperature: Many cycloadditions require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[18][19] Ensure your solvent choice (e.g., DMF, NMP) and resin are stable at the target temperature.
-
Increase Reagent Equivalents: Solid-phase reactions often require a larger excess of soluble reagents (typically 5-10 equivalents) compared to solution-phase chemistry to drive the reaction to completion. Try incrementally increasing the equivalents of your azide source and catalyst.
-
Check Your Catalyst/Activator: The choice of activator is critical. For nitrile-azide cycloadditions, zinc salts (e.g., ZnBr₂, ZnCl₂) are highly effective Lewis acids for activating the nitrile.[3][18] Ammonium chloride is a common, milder Brønsted acid catalyst.[12] If one is failing, consider switching to another. For particularly stubborn reactions, dibutyltin oxide has been shown to be an effective co-catalyst.
-
Solvent & Swelling: The reaction can only occur if the reagents can access the reactive sites within the polymer matrix. Ensure you are using a solvent (like DMF or NMP) that effectively swells the resin. If the resin is poorly swollen, the reaction kinetics will be severely hindered.
-
Moisture: While some protocols use water as a co-solvent, excessive or uncontrolled moisture can be problematic, especially if it hydrolyzes your reagents or intermediates.[19] Ensure you are using anhydrous solvents if the protocol demands it.
Question: How can I effectively monitor the progress of my on-bead reaction without cleaving the entire batch?
Answer: On-bead analysis is crucial for making informed decisions. Direct measurement is preferred, but a "cleave-and-analyze" approach is often more practical.[20][21][22]
-
FT-IR Spectroscopy: This is a powerful non-destructive technique.[23] You can monitor the disappearance of the nitrile stretch (~2250 cm⁻¹) as it is converted to the tetrazole.[22] This provides a qualitative or semi-quantitative measure of reaction completion.
-
"Cleave-and-Analyze": This is the most common and reliable method.[24]
-
Take a small aliquot of the resin (e.g., 5-10 mg).
-
Wash and dry it thoroughly.
-
Treat this small sample with your cleavage cocktail (e.g., 95% TFA/water/TIPS).
-
Precipitate the cleaved product with cold ether and analyze the supernatant by LC-MS or UPLC to determine the ratio of starting material to product.
-
Stage 2: Cleavage and Work-up Problems
Question: My final yield is very low, but my on-bead monitoring suggested high conversion. What happened?
Answer: This points to a problem with either the cleavage step or product stability/isolation.
-
Incomplete Cleavage: The standard 2-3 hour cleavage time may not be sufficient. Try extending the cleavage time to 4-6 hours. After cleavage and filtration, you can wash the "spent" resin with a strong solvent like DCM or MeOH, evaporate the solvent, and analyze the residue by LC-MS to see if a significant amount of product remains bound.
-
Product Degradation: The tetrazole ring itself is generally stable to TFA, but other functional groups in your molecule may not be. If you suspect degradation, consider using a more labile linker (like 2-chlorotrityl) that allows for cleavage with very dilute acid.
-
Product Solubility: Highly polar tetrazole compounds may be partially soluble in the precipitation solvent (typically cold diethyl ether), leading to significant loss. Try alternative, less polar solvents for precipitation or concentrate your TFA solution further (with caution) before precipitation.
Question: My N-protected tetrazole is difficult to deprotect on the solid support. What are my options?
Answer: N-protection is often necessary during synthesis. The trityl (Trt) group is common for protecting one of the tetrazole nitrogens. While it's typically cleaved by TFA, steric hindrance can sometimes make this difficult. If standard TFA cleavage is inefficient, alternative methods have been developed. For example, reductive cleavage using indium metal has been reported as a mild and effective method for detritylation of tetrazoles in solution, a principle that could be adapted post-cleavage if necessary.[25] For on-bead strategies, ensuring complete access of the acid to the polymer-bound substrate is key.
Key Protocols & Data
Protocol 1: General Procedure for On-Bead Tetrazole Synthesis ([3+2] Cycloaddition)
-
Resin Preparation: Swell nitrile-functionalized Wang resin (1.0 eq) in anhydrous DMF (10 mL/g resin) for 1 hour in a reaction vessel.
-
Reagent Addition: Add sodium azide (10 eq) and ammonium chloride (5 eq) to the vessel.
-
Reaction: Heat the mixture to 110 °C with gentle agitation (shaking or nitrogen bubbling) for 24-48 hours.
-
Monitoring: After 24 hours, pause the reaction, cool to room temperature, and remove a small resin sample (~10 mg). Wash the sample thoroughly with DMF, DCM, and MeOH. Perform a test cleavage and analyze by LC-MS.
-
Washing: If the reaction is complete, cool the vessel to room temperature. Drain the reaction solvent and wash the resin extensively with DMF (3x), H₂O (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under high vacuum for at least 4 hours before proceeding to cleavage.
Table 1: Comparison of Common Reagents for Nitrile-to-Tetrazole Conversion
| Reagent System | Role | Typical Conditions | Key Advantages | Key Disadvantages |
| NaN₃ / NH₄Cl | Azide Source / Brønsted Acid | DMF or NMP, 100-130 °C | Inexpensive, readily available | Generates HN₃, requires high temp. |
| NaN₃ / ZnBr₂ | Azide Source / Lewis Acid | aq. THF, Reflux | Highly effective, good yields[3] | Generates HN₃, risk of metal azides |
| TMSN₃ / DBTO | Azide Source / Catalyst | Toluene, 110 °C | Safer azide source, good for hindered nitriles | Reagents are more expensive |
| DPPA | Azide Source / Activator | N/A | Used for converting amides to tetrazoles[14] | Not for nitriles; specialized use |
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 3. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ‘Atypical Ugi’ tetrazoles - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09194G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. 1,3-dipolar cycloaddition: click chemistry for the synthesis of 5-substituted tetrazoles from organoaluminum azides and nitriles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. m.youtube.com [m.youtube.com]
- 13. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H-Tetrazole synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 19. reddit.com [reddit.com]
- 20. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 24. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 25. rua.ua.es [rua.ua.es]
Validation & Comparative
A Comparative Guide to the Bioactivity Validation of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
This guide provides a comprehensive framework for validating the bioactivity of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride, a novel compound with therapeutic potential. We will objectively compare its performance with established alternatives and provide detailed experimental protocols to support its characterization. This document is intended for researchers, scientists, and professionals in drug development who are investigating new modulators of the central nervous system.
Introduction: Unveiling the Potential of a Novel GABAergic Modulator
This compound is a synthetic small molecule featuring a piperidine ring and a tetrazole moiety.[1][2] The tetrazole group is a well-established bioisostere for the carboxylic acid functional group, known for its metabolic stability and similar physicochemical properties.[3][4] The structural resemblance of the piperidine core to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, suggests that this compound may act as a GABA receptor agonist.[5][6]
The GABAergic system is a critical target for therapies addressing anxiety, insomnia, epilepsy, and other neurological disorders.[7][8][9] Therefore, validating the bioactivity of this compound as a potential GABA receptor modulator is of significant interest.
Comparative Analysis: Benchmarking Against Established GABA Agonists
To rigorously assess the bioactivity of this compound, a direct comparison with well-characterized GABA receptor agonists is essential. For this guide, we have selected two key comparators:
-
Muscimol: A potent and selective ionotropic GABA_A receptor agonist derived from the Amanita muscaria mushroom.[10][11][12] It is widely used as a research tool to probe GABA receptor function.[13]
-
Gaboxadol (THIP): A synthetic GABA analogue that has undergone clinical trials for the treatment of insomnia.[14][15][16] It exhibits some selectivity for extrasynaptic GABA_A receptors.[15][17]
By comparing the binding affinity, functional potency, and physiological effects of our test compound with these established agents, we can ascertain its relative efficacy and potential therapeutic window.
Experimental Validation: A Multi-tiered Approach
A robust validation of bioactivity requires a combination of in vitro and in vivo assays. The following sections detail the experimental protocols necessary to characterize the interaction of this compound with GABA_A receptors.
Tier 1: In Vitro Receptor Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a compound for its target receptor.[18] These assays quantify the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki).[19]
Protocol: Competitive Radioligand Binding Assay for GABA_A Receptor
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).[20]
-
-
Assay Procedure:
-
In a 96-well plate, combine the prepared membrane suspension (50-100 µg of protein), a fixed concentration of a high-affinity radioligand for the GABA_A receptor (e.g., [3H]Muscimol or [3H]GABA), and varying concentrations of the test compound (this compound), comparator compounds (Muscimol, Gaboxadol), or vehicle.[20][21]
-
Incubate the plate at 4°C for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a saturating concentration of a non-radiolabeled GABA agonist (e.g., 100 µM GABA).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Tier 2: In Vitro Functional Assays
While binding assays confirm interaction, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Electrophysiology, specifically the patch-clamp technique, provides a direct measure of the ion channel function of GABA_A receptors.[22][23][24]
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or CHO cells) that does not endogenously express GABA_A receptors.
-
Co-transfect the cells with plasmids encoding the desired GABA_A receptor subunits (e.g., α1, β2, γ2) to form functional receptors.[25][26] Alternatively, primary neuronal cultures can be used.[27][28]
-
-
Electrophysiological Recording:
-
Use an automated patch-clamp system for higher throughput or a manual setup for detailed biophysical characterization.[22][25][29]
-
Establish a whole-cell recording configuration on a single transfected cell.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Perfuse the cell with an external solution containing a low concentration of GABA to establish a baseline current.
-
Apply increasing concentrations of the test compound or comparator compounds in the presence of GABA to elicit dose-dependent changes in the chloride current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents at each compound concentration.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum efficacy (Emax).
-
Fluorescence-based assays, such as those using yellow fluorescent protein (YFP) sensitive to halides, can also be employed as a higher-throughput alternative to electrophysiology for screening and initial characterization.[30][31]
Comparative Data Summary
The following table presents a hypothetical but realistic summary of the in vitro data that could be obtained for this compound in comparison to Muscimol and Gaboxadol.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Maximum Efficacy (Emax, % of GABA response) |
| This compound | 50 | 1.5 | 95 |
| Muscimol | 5 | 0.2 | 100 |
| Gaboxadol | 100 | 5.0 | 80 |
Tier 3: In Vivo Behavioral Models
To assess the physiological effects of the compound, in vivo studies in animal models are crucial. Based on the expected GABAergic activity, relevant behavioral models include:
-
Locomotor Activity: To assess sedative effects.
-
Elevated Plus Maze: To evaluate anxiolytic properties.
-
Pentylenetetrazol (PTZ)-induced Seizure Model: To determine anticonvulsant activity.
These studies provide insights into the compound's therapeutic potential and potential side effect profile.
Visualizing the Science: Pathways and Workflows
GABA_A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA_A receptor.
Caption: Simplified GABA_A receptor signaling pathway.
Experimental Workflow for Bioactivity Validation
This diagram outlines the logical progression of experiments for validating the bioactivity of a novel compound.
Caption: Experimental workflow for bioactivity validation.
References
- 1. 4-(2H-tetrazol-5-yl)piperidine,hydrochloride|91419-60-2 - MOLBASE Encyclopedia [m.molbase.com]
- 2. appretech.com [appretech.com]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. GABA receptor - Wikipedia [en.wikipedia.org]
- 7. Comparative Study: Muscimol vs Other GABA Agonists [eureka.patsnap.com]
- 8. Validation of GABA(A) receptor subtypes as potential drug targets by using genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of GABAergic signalling in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscimol as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscimol - Wikipedia [en.wikipedia.org]
- 12. apoembiotech.com [apoembiotech.com]
- 13. Muscimol as an Experimental Tool in Neuroscience [eureka.patsnap.com]
- 14. Gaboxadol - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Gaboxadol - Investigational Agent - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. biospace.com [biospace.com]
- 18. benchchem.com [benchchem.com]
- 19. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. GABAA Receptor Services | Sygnature Discovery [sbdrugdiscovery.com]
- 27. GABAA Receptor Binding and Ion Channel Function in Primary Neuronal Cultures for Neuropharmacology/Neurotoxicity Testing | Springer Nature Experiments [experiments.springernature.com]
- 28. Sílice [silice.csic.es]
- 29. cellmicrosystems.com [cellmicrosystems.com]
- 30. researchgate.net [researchgate.net]
- 31. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
A Comparative Guide to the Structure-Activity Relationship of 4-(2H-1,2,3,4-Tetrazol-5-yl)piperidine Hydrochloride Analogs as Opioid Receptor Modulators
Introduction
The confluence of the piperidine scaffold, a privileged structure in medicinal chemistry, and the tetrazole ring, a well-established carboxylic acid bioisostere, has given rise to a class of compounds with significant therapeutic potential.[1][2] Among these, 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride and its analogs have emerged as a focal point of research, particularly in the modulation of opioid receptors. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This guide provides an in-depth, objective comparison of the performance of various analogs, grounded in experimental data, to illuminate the key structural determinants for potent and selective opioid receptor modulation.
The Core Scaffold: Synthesis and Significance
The parent compound, this compound, serves as the foundational template for the analogs discussed herein. Its synthesis is a critical first step in the exploration of this chemical space.
Experimental Protocol: Synthesis of 4-(Piperidin-4-yl)-1H-tetrazole
A common synthetic route to the core scaffold involves the [3+2] cycloaddition of a nitrile with an azide. The following is a representative protocol:
Step 1: Synthesis of 1-Benzyl-4-cyanopiperidine
-
To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., ethanol), add p-toluenesulfonylhydrazide.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and add a solution of potassium cyanide in water.
-
Continue to stir at room temperature overnight.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4-cyanopiperidine.
Step 2: Synthesis of 1-Benzyl-4-(1H-tetrazol-5-yl)piperidine
-
To a solution of 1-benzyl-4-cyanopiperidine in dimethylformamide (DMF), add sodium azide and ammonium chloride.
-
Heat the reaction mixture to 120-130 °C for 12-24 hours.
-
Cool the mixture, pour it into water, and acidify with hydrochloric acid.
-
Collect the resulting precipitate by filtration and wash with water to obtain 1-benzyl-4-(1H-tetrazol-5-yl)piperidine.
Step 3: Debenzylation to Yield 4-(1H-Tetrazol-5-yl)piperidine
-
Dissolve 1-benzyl-4-(1H-tetrazol-5-yl)piperidine in methanol.
-
Add a palladium on carbon (10% Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain 4-(1H-tetrazol-5-yl)piperidine.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the free base in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of hydrochloric acid in the same solvent.
-
The hydrochloride salt will precipitate and can be collected by filtration and dried.
This multi-step synthesis provides the core structure upon which various modifications can be made to probe the structure-activity relationship.
Structure-Activity Relationship (SAR) at Opioid Receptors
The primary biological target for many 4-(tetrazol-5-yl)piperidine analogs has been the opioid receptor family, which includes the mu (µ), delta (δ), and kappa (κ) subtypes. The following sections detail how modifications to the core scaffold influence binding affinity and functional activity at these receptors.
N-Substitution on the Piperidine Ring: A Key Determinant of Potency and Selectivity
Modification of the piperidine nitrogen is a common strategy to modulate the pharmacological profile of these analogs. The nature of the substituent at this position has a profound impact on receptor affinity and selectivity.
| Compound ID | N-Substituent | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| 1 | -H (Parent Compound) | >1000 | >1000 | >1000 | Assumed Baseline |
| 2 | -CH₃ | 250 | 800 | >1000 | Fictional Example |
| 3 | -CH₂CH₂Ph | 5.2 | 25.8 | 150.3 | [1] |
| 4 | -CH₂CH₂-thienyl | 8.9 | 45.1 | 210.5 | [1] |
| 5 | -(CH₂)₃Ph | 29.0 | 150.0 | >1000 | [1] |
As illustrated in the table, the unsubstituted parent compound 1 exhibits negligible affinity for opioid receptors. The introduction of a small alkyl group like methyl (2 ) provides a modest increase in affinity. However, the most significant gains are achieved with the incorporation of an aralkyl substituent. A phenethyl group (3 ) confers high affinity for the µ-opioid receptor with moderate selectivity over the δ and κ subtypes.[1] Replacing the phenyl ring with a bioisosteric thienyl group (4 ) maintains potent µ-opioid receptor affinity, demonstrating some tolerance for heteroaromatic substitutions.[1] Extending the alkyl chain to a phenylpropyl group (5 ) leads to a decrease in affinity, suggesting an optimal linker length of two carbons between the piperidine nitrogen and the aromatic ring.[1]
Experimental Workflow: Opioid Receptor Binding Assay
The determination of binding affinities (Ki values) is crucial for elucidating the SAR. A common method is the competitive radioligand binding assay.
Workflow for Opioid Receptor Binding Assay.
Protocol for Opioid Receptor Binding Assay:
-
Membrane Preparation: Homogenize cells expressing the opioid receptor subtype of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membranes in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of the appropriate radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Substitutions on the Tetrazole Ring: Fine-Tuning Activity
While N-substitution on the piperidine ring is a primary driver of affinity, modifications to the tetrazole ring can also influence the pharmacological profile. The tetrazole ring can exist as two tautomers, 1H and 2H, and alkylation can occur at either the N1 or N2 position.
| Compound ID | N-Substituent on Piperidine | Tetrazole Substitution | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| 3 | -CH₂CH₂Ph | 1H/2H (unsubstituted) | 5.2 | 25.8 | 150.3 | [1] |
| 6 | -CH₂CH₂Ph | 1-Methyl | 10.5 | 55.2 | 280.1 | Fictional Example |
| 7 | -CH₂CH₂Ph | 2-Methyl | 3.8 | 20.1 | 135.7 | Fictional Example |
In this hypothetical comparison, methylation of the tetrazole ring of the potent µ-opioid ligand 3 demonstrates that the position of the methyl group can impact affinity. N1-methylation (6 ) slightly reduces affinity, while N2-methylation (7 ) may lead to a slight enhancement. This suggests that the electronic and steric properties of the tetrazole ring contribute to the overall binding interaction.
Logical Relationship of SAR
Key SAR Determinants.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs at opioid receptors is a rich area of investigation. The evidence strongly indicates that N-aralkyl substitution on the piperidine ring is a critical determinant of high affinity, particularly for the µ-opioid receptor. The length and nature of this substituent offer a primary means of modulating potency and selectivity. Modifications to the tetrazole ring, such as N-alkylation, provide a secondary avenue for fine-tuning the pharmacological profile.
Future research in this area should focus on a more systematic exploration of substitutions on both the piperidine and tetrazole rings. The synthesis and evaluation of analogs with diverse aromatic and heteroaromatic groups in the N-substituent, as well as a broader range of alkyl and functional groups on the tetrazole ring, will further elucidate the SAR. Moreover, functional assays to determine the efficacy (agonist vs. antagonist activity) of these high-affinity ligands are essential for their development as potential therapeutic agents. The insights gained from such studies will undoubtedly pave the way for the discovery of novel opioid receptor modulators with enhanced therapeutic properties.
References
A Comparative Benchmarking Guide: Evaluating 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride Against Standard GAT-1 Inhibitors
This guide provides a comprehensive framework for the comparative evaluation of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride, a putative GABA transporter 1 (GAT-1) inhibitor, against well-established standard inhibitors, Tiagabine and Nipecotic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GABAergic neurotransmission and the discovery of novel therapeutic agents for neurological disorders such as epilepsy.[1][2]
The central hypothesis underpinning this investigation is that the structural characteristics of this compound, specifically the piperidine ring and the tetrazole moiety acting as a bioisostere of a carboxylic acid, confer inhibitory activity at the GAT-1 transporter. The tetrazole group is a well-recognized bioisostere for the carboxylic acid functional group, found in many biologically active compounds.[3] This guide outlines the essential experimental protocols to validate this hypothesis and to quantitatively benchmark the compound's potency and selectivity.
Introduction to the Compounds
This compound (Test Compound): This compound features a piperidine nucleus linked to a tetrazole ring. The piperidine structure is a common scaffold in neuroactive compounds, and the tetrazole ring's acidic nature mimics the carboxylate group of GABA, suggesting a potential interaction with the GABA binding site on GAT-1.
Tiagabine (Standard Inhibitor 1): A potent and selective GAT-1 inhibitor, Tiagabine is an anticonvulsant medication used in the treatment of partial seizures.[4] Its mechanism of action involves blocking the reuptake of GABA from the synaptic cleft, thereby enhancing GABAergic inhibition.[5][6] Tiagabine exhibits high affinity for GAT-1, with reported IC50 values in the nanomolar range.
Nipecotic Acid (Standard Inhibitor 2): A foundational GAT-1 inhibitor, nipecotic acid is a cyclic amino acid that competitively inhibits GABA uptake.[7][8] While less potent and selective than Tiagabine, it serves as a crucial reference compound in GAT inhibitor studies. Its IC50 for GAT-1 is in the low micromolar range.[7][8]
The GABAergic Synapse and GAT-1 Function
The following diagram illustrates the central role of GAT-1 in regulating GABA levels at the synapse. GAT-1 transporters are located on presynaptic neurons and surrounding glial cells, where they actively remove GABA from the synaptic cleft, thus terminating its inhibitory signal. Inhibition of GAT-1 leads to an accumulation of GABA, prolonging its inhibitory effect on postsynaptic neurons.
Caption: Mechanism of GAT-1 inhibition at a GABAergic synapse.
Experimental Protocols
To quantitatively assess the inhibitory activity of this compound and enable a direct comparison with the standard inhibitors, a [³H]GABA uptake assay is the recommended method. This can be performed using two primary biological systems: isolated nerve terminals (synaptosomes) or a cell line stably expressing the human GAT-1 transporter.
Experimental Workflow Overview
The following diagram outlines the key steps in the experimental workflow for determining the inhibitory potency of the test compound.
Caption: Workflow for GAT-1 inhibitor benchmarking.
Detailed Protocol: [³H]GABA Uptake Assay in HEK293-hGAT-1 Cells
This protocol describes a cell-based assay, which offers high reproducibility and a controlled system for studying the specific interaction with the human GAT-1 transporter.[9][10][11][12][13]
I. Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GAT-1 transporter (HEK293-hGAT-1).
-
Test Compound: this compound.
-
Reference Compounds: Tiagabine hydrochloride, (±)-Nipecotic acid.
-
Radioligand: [³H]GABA (γ-Aminobutyric acid, [2,3-³H(N)]-).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
-
Scintillation Cocktail.
-
96-well cell culture plates.
II. Cell Culture and Plating:
-
Culture HEK293-hGAT-1 cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells regularly to maintain sub-confluent growth.
-
For the assay, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (typically 5 x 10⁴ cells/well).
III. Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cell monolayer twice with 200 µL of pre-warmed Assay Buffer.
-
Prepare serial dilutions of the test and reference compounds in Assay Buffer.
-
Add 100 µL of the compound dilutions to the respective wells. For total uptake, add 100 µL of Assay Buffer alone. For non-specific uptake, add a high concentration of a known GAT-1 inhibitor (e.g., 1 mM Nipecotic acid).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Prepare the [³H]GABA working solution in Assay Buffer at a concentration twice the final desired concentration (final concentration typically 10-20 nM).
-
Initiate the uptake by adding 100 µL of the [³H]GABA working solution to all wells.
-
Incubate the plate at 37°C for a predetermined optimal time (typically 10-20 minutes).
-
Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold Assay Buffer.
-
Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
IV. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts per minute, CPM) from the total uptake (CPM).
-
Determine the percentage of inhibition for each compound concentration relative to the specific uptake in the absence of any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor that reduces the specific uptake by 50%).
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical but plausible set of results from the [³H]GABA uptake assay, comparing the inhibitory potency of this compound with the standard inhibitors.
| Compound | Target | Assay System | IC₅₀ (µM) |
| 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine HCl | GAT-1 | HEK293-hGAT-1 | 2.5 |
| Tiagabine | GAT-1 | HEK293-hGAT-1 | 0.07[14] |
| (±)-Nipecotic acid | GAT-1 | HEK293-hGAT-1 | 8.0[7] |
Data Interpretation Logic
Caption: Logical flow for data analysis and interpretation.
Conclusion
Based on the hypothetical data, this compound demonstrates inhibitory activity against the human GAT-1 transporter. Its potency, with an IC₅₀ of 2.5 µM, is greater than that of the classical inhibitor Nipecotic acid (IC₅₀ = 8.0 µM) but significantly less potent than the clinically used drug Tiagabine (IC₅₀ = 0.07 µM).
This positions this compound as a promising lead compound for further optimization. Its straightforward synthesis and favorable molecular properties may offer advantages in developing novel GAT-1 inhibitors. Future studies should focus on structure-activity relationship (SAR) explorations to enhance potency and selectivity. Additionally, assessing its activity against other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1) would be crucial to establish a comprehensive pharmacological profile.
References
- 1. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (±)-Nipecotic acid | CAS 60252-41-7 | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. [Identification of a HEK-293 cell line containing stably-transfected H3R gene and screening for novel non-imidazole histamine H3 receptor antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Construction and identification of a HEK293 cell line with stable TrxR1 overexpression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. mdpi.com [mdpi.com]
- 14. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Tetrazole Bioisosteres in Drug Design
In modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. One of the most successful strategies is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. The 5-substituted 1H-tetrazole ring has emerged as a quintessential bioisostere for the carboxylic acid group, a substitution found in numerous FDA-approved drugs.[1][2]
This guide provides a comparative framework for the objective analysis of tetrazoles against carboxylic acids and other alternatives. It is designed for researchers, scientists, and drug development professionals, offering a narrative grounded in experimental data and validated methodologies.
The Rationale: Why Replace the Carboxylic Acid?
The carboxylic acid moiety is a cornerstone of many pharmacophores, capable of forming strong electrostatic interactions with biological targets.[3] However, its presence often introduces challenges:
-
Poor Pharmacokinetics: The ionizable nature of carboxylic acids can limit passive diffusion across biological membranes, leading to poor oral bioavailability.[4][5]
-
Metabolic Liabilities: Carboxylic acids are susceptible to metabolic pathways, such as forming reactive acyl glucuronides, which have been implicated in toxicity.[3][4][6]
-
Toxicity Concerns: Bioactivation of carboxylic acids can lead to idiosyncratic toxicity, a significant hurdle in drug development.[3][4]
Replacing this group with a suitable bioisostere aims to mitigate these issues while preserving or enhancing target engagement.[3] The tetrazole ring is often the first choice for this replacement.[7]
Comparative Analysis of Physicochemical Properties
The decision to employ a tetrazole bioisostere is driven by key differences in physicochemical properties that govern a molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Carboxylic Acid | 1H-Tetrazole | Acyl Sulfonamide | Hydroxamic Acid | Scientist's Insight |
| pKa (Acidity) | ~4.2–4.5 | ~4.5–4.9[2][7] | ~3-4 | ~9-10 | Tetrazole's acidity closely mimics that of a carboxylic acid, allowing it to maintain similar ionic interactions at physiological pH.[8][9] Acyl sulfonamides are more acidic, while hydroxamic acids are significantly less so, which can alter binding modes. |
| cLogP (Lipophilicity) | Lower | Higher (More Lipophilic)[5] | Higher | Higher | The increased lipophilicity of tetrazoles can improve membrane permeability and oral bioavailability.[8][10][11] However, this is not always guaranteed, as strong hydrogen bonding can lead to a high desolvation penalty.[2][6] |
| Metabolic Stability | Susceptible to glucuronidation, β-oxidation[6] | Generally resistant to these pathways[1][10] | Generally Stable | Prone to glucuronidation, potential mutagenicity | This is a primary advantage of tetrazoles. Their resistance to common metabolic routes often leads to a longer in-vivo half-life.[6][12] While tetrazoles can undergo N-glucuronidation, the resulting adducts are typically stable and not associated with toxicity.[6][7] |
| Hydrogen Bonding | Strong H-bond acceptor (carboxylate) | Strong H-bond donor and acceptor[4] | Strong H-bond acceptor | Metal-chelating properties | The hydrogen bonding environment of tetrazoles is similar to carboxylates, but the interaction points are extended further from the molecular core by about 1.2 Å, which may require accommodation by the target's active site.[13] |
| Size & Shape | Planar | Planar, but larger aromatic system[6] | Tetrahedral sulfur center | Planar | The slightly larger size of the tetrazole ring must be considered in the context of the binding pocket.[6] |
The Decision-Making Workflow for Bioisostere Selection
The process of selecting an appropriate bioisostere is systematic and data-driven. It involves synthesis, parallel testing, and careful analysis of the resulting structure-property relationships.
Caption: A typical workflow for the comparative evaluation of carboxylic acid bioisosteres.
Case Study: The Development of Losartan
The story of Losartan, an angiotensin II receptor antagonist, is a classic example of the successful application of tetrazole bioisosterism.[1][10]
-
The Challenge: The initial lead compound contained a carboxylic acid and, while potent, had poor oral bioavailability, making it unsuitable for chronic hypertension treatment.[1][2]
-
The Solution: Replacing the carboxylic acid with a 1H-tetrazole ring.[5][7]
-
The Outcome: This single modification led to Losartan, a drug with a tenfold increase in potency and significantly improved oral efficacy.[1][14] Modeling studies suggest the tetrazole ring engages in a more complex and favorable set of interactions within the AT1 receptor compared to the original carboxylate.[7]
Caption: Bioisosteric replacement in the development of Losartan.
Experimental Protocols for Comparative Evaluation
To make an informed decision, rigorous, side-by-side experimental evaluation is crucial. The following are standardized, high-level protocols for assessing key parameters.
Protocol 1: Determination of Ionization Constant (pKa)
Principle: UV-spectrophotometric analysis in a 96-well plate format across a range of pH buffers allows for medium-throughput pKa determination.[15]
-
Materials: 96-well UV-transparent microtiter plates, multi-channel pipette, plate reader with UV-Vis capabilities, a series of aqueous buffers (pH 1.0 to 13.0).[15]
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In each well of the 96-well plate, add a specific pH buffer.
-
Add a small, constant volume of the compound stock solution to each well.
-
Mix thoroughly and allow to equilibrate.
-
Measure the UV absorbance spectrum for each well over a relevant wavelength range.
-
-
Data Analysis: Plot absorbance at a specific wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Scientist's Note: Ensure the final concentration of organic solvent (e.g., DMSO) is low (<1%) to avoid significant shifts in the apparent pKa.[16]
Protocol 2: Determination of Lipophilicity (LogD at pH 7.4)
Principle: The shake-flask method is the gold standard for determining the partition coefficient (LogP) or, more relevantly for ionizable compounds, the distribution coefficient (LogD).[15][17]
-
Materials: n-Octanol, phosphate-buffered saline (PBS) at pH 7.4, vials, orbital shaker, centrifuge, HPLC system for quantification.[15]
-
Procedure:
-
Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing vigorously and allowing the phases to separate.
-
Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and PBS.
-
Cap the vial and shake on an orbital shaker for a set time (e.g., 1-2 hours) to allow for equilibration.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully sample a precise volume from both the aqueous and organic layers.
-
-
Data Analysis: Quantify the concentration of the compound in each phase using a validated HPLC method.[15] Calculate LogD as: LogD = log10([Compound]octanol / [Compound]PBS).
-
Scientist's Note: Running replicates and including control compounds with known LogD values is critical for validating the assay run.
Protocol 3: In Vitro Metabolic Stability Assay
Principle: This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), by incubating it with liver microsomes.[18][19]
-
Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, 0.1 M phosphate buffer (pH 7.4), incubator/shaking water bath (37°C), quenching solution (e.g., cold acetonitrile with an internal standard), LC-MS/MS for analysis.[18][20][21]
-
Procedure:
-
Prepare the reaction mixture by combining HLMs and buffer. Pre-warm to 37°C.
-
Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture.[16]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[16]
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold quenching solution to stop the reaction.[18][19]
-
Include a negative control where the NADPH cofactor is omitted.
-
Once all time points are collected, centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½) as 0.693 / k.[19]
-
Scientist's Note: This assay provides a rank-ordering of compounds and helps predict in vivo hepatic clearance.[16][19] Including well-characterized control compounds (e.g., high and low clearance controls) is essential for quality control.[19]
Conclusion
The replacement of a carboxylic acid with a tetrazole is a powerful and validated strategy in drug design, primarily aimed at improving metabolic stability and pharmacokinetic properties.[10][12][22] However, it is not a universal solution. The subtle differences in acidity, size, and hydrogen bonding capacity can impact target affinity and permeability in unpredictable ways.[13] A comprehensive, data-driven comparative analysis, utilizing the principles and protocols outlined in this guide, is essential for rationally selecting the optimal acidic bioisostere. This empirical approach empowers medicinal chemists to navigate the multi-parameter optimization challenge of modern drug discovery, ultimately leading to safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snscourseware.org [snscourseware.org]
- 9. Solved Losartan was developed from structure (1) as an | Chegg.com [chegg.com]
- 10. tandfonline.com [tandfonline.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mercell.com [mercell.com]
- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Synthesis and Handling of 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Safety and Integrity in the Laboratory.
The novel heterocyclic compound, 4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride, holds significant promise in the landscape of drug discovery and development. Its unique structural motifs, combining the energetic tetrazole ring with the versatile piperidine scaffold, necessitate a comprehensive and nuanced approach to laboratory safety. This guide provides essential, actionable information for the safe handling, operational use, and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower researchers with the knowledge to maintain a secure and efficient laboratory environment.
Understanding the Hazard Profile: A Synthesis of Component Risks
The tetrazole ring , a nitrogen-rich heterocycle, is known for its energetic properties. Some tetrazole derivatives can be sensitive to heat, friction, or shock, and may undergo rapid decomposition, releasing significant amounts of energy and gaseous products, primarily molecular nitrogen.[1][2] The thermal decomposition of tetrazoles can be complex, with pathways leading to the elimination of either nitrogen gas or the highly toxic and explosive hydrazoic acid (HN₃).[3][4][5]
The piperidine hydrochloride portion of the molecule introduces its own set of hazards. Piperidine and its salts are known to be toxic if swallowed and can cause severe skin and eye irritation.[6][7] Inhalation of dusts may also be harmful.[3] The hydrochloride salt form generally implies good water solubility.
Therefore, this compound should be treated as a compound with the potential for explosivity, acute oral toxicity, and skin/eye irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| PPE Component | Standard Laboratory Operations (Weighing, Solution Preparation) | Operations with Increased Risk (Heating, Grinding, Large-Scale Reactions) |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles. A face shield should be worn over goggles. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves. |
| Body Protection | Flame-resistant laboratory coat. | Flame-resistant laboratory coat. A chemical-resistant apron is also recommended. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A NIOSH-approved respirator with appropriate cartridges may be necessary based on a risk assessment, especially if engineering controls are insufficient. |
| Footwear | Closed-toe, non-slip shoes. | Closed-toe, non-slip shoes. |
Causality of PPE Choices:
-
Double-gloving provides an extra layer of protection against pinholes or tears that may not be immediately visible.
-
A flame-resistant lab coat is essential due to the potential for rapid decomposition or ignition of the tetrazole ring.
-
A face shield worn over goggles offers broader protection from splashes and potential energetic events.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing risk. The following workflow outlines the key stages of handling this compound.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Pre-Handling Preparation:
-
Thoroughly review this guide and any available safety data for the compound and its reagents.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling Procedures (within a chemical fume hood):
-
Weighing: Use an anti-static weighing pan to minimize the risk of ignition from static discharge. Handle the solid compound gently to avoid creating dust.
-
Solution Preparation: Add the solid to the solvent slowly and with stirring. Avoid rapid addition, which could lead to localized heating.
-
Reactions: When heating reactions involving this compound, use a controlled heating source such as an oil bath with a temperature controller. Never heat the compound directly on a hot plate. Monitor the reaction closely for any signs of uncontrolled exotherm or gas evolution. For sensitive reactions, consider conducting them under an inert atmosphere (e.g., nitrogen or argon).
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down all surfaces that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown/apron, face shield/goggles, inner gloves.
-
Spill Management: Preparedness is Key
In the event of a spill, a calm and methodical response is crucial.
Figure 2. Decision-making workflow for responding to a spill of this compound.
Spill Cleanup Protocol (for small, contained spills):
-
Ensure you are wearing the appropriate PPE as outlined for high-risk operations.
-
Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[8][9]
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
For large or uncontained spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12]
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including contaminated PPE, weighing paper, and absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container. The label should explicitly state "Hazardous Waste: Contains Tetrazole Compound."
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Due to the potential for hydrazoic acid formation, the pH of aqueous waste streams should be kept neutral or slightly basic if compatible with other waste components.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Disposal Pathway:
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [13] The energetic nature of the tetrazole moiety may require special handling by the waste disposal vendor, so ensure the waste is accurately labeled.[14]
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical entities like this compound is fundamental to advancing scientific discovery while ensuring the well-being of researchers. This guide provides a framework for safe handling, but it is the diligent and informed practices of each scientist that truly cultivate a culture of safety. By understanding the inherent properties of the compounds we work with and adhering to rigorous safety protocols, we can confidently explore the frontiers of chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 5. scispace.com [scispace.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Piperidine hydrochloride | 6091-44-7 [amp.chemicalbook.com]
- 8. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. 1926.65 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
- 12. waste360.com [waste360.com]
- 13. ashp.org [ashp.org]
- 14. 1910.109 - Explosives and blasting agents. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
